Technical Documentation Center

2',3',5'-Triacetylinosine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2',3',5'-Triacetylinosine
  • CAS: 28069-16-1

Core Science & Biosynthesis

Foundational

Technical Monograph: 2',3',5'-Triacetylinosine (CAS 3181-38-2)

High-Purity Nucleoside Intermediates for Drug Discovery & Process Chemistry [1] Part 1: Executive Summary & Strategic Utility In the landscape of nucleoside chemistry, 2',3',5'-Tri-O-acetylinosine (CAS 3181-38-2) serves...

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Nucleoside Intermediates for Drug Discovery & Process Chemistry [1]

Part 1: Executive Summary & Strategic Utility

In the landscape of nucleoside chemistry, 2',3',5'-Tri-O-acetylinosine (CAS 3181-38-2) serves as a critical "lock-and-key" intermediate.[1] Unlike its parent compound, inosine, which is highly polar and water-soluble, the triacetylated derivative possesses significant lipophilicity. This physicochemical shift is not merely a structural curiosity; it is a strategic tool in medicinal chemistry.

By masking the ribose hydroxyl groups with acetyl esters, researchers achieve two primary objectives:

  • Solubility Modulation: It allows reactions to be conducted in a wide range of organic solvents (e.g., dichloromethane, acetonitrile) where naked nucleosides are insoluble.

  • Regioselective Targeting: It deactivates the sugar moiety, forcing subsequent chemical modifications (such as halogenation or alkylation) to occur exclusively on the purine base.

This guide outlines the rigorous physicochemical characterization, synthesis, and analytical protocols required to utilize this compound effectively in high-stakes drug development environments.

Part 2: Chemical Identity & Physicochemical Profile[2][3][4][5]

Structural Analysis

The molecule consists of hypoxanthine linked via a


-N9-glycosidic bond to a ribofuranose ring, where the 2', 3', and 5' hydroxyls are esterified.[1]
PropertySpecification
CAS Number 3181-38-2
IUPAC Name [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate
Molecular Formula

Molecular Weight 394.34 g/mol
Appearance White to off-white crystalline solid
Melting Point 234–236 °C (High purity polymorph) [1, 2]
Solubility Soluble in DMSO, DMF, CHCl

, DCM; Sparingly soluble in Water, MeOH
pKa ~8.8 (Purine NH), Esters are non-ionizable
Stability & Storage[3]
  • Hydrolytic Sensitivity: The acetyl ester bonds are susceptible to hydrolysis in the presence of strong acids or bases. Storage in a desiccated environment at -20°C is mandatory to prevent gradual deacetylation to mono- or di-acetyl inosine species.[1]

  • Hygroscopicity: Moderately hygroscopic. Exposure to ambient moisture can accelerate autocatalytic hydrolysis.

Part 3: Synthesis & Manufacturing Protocol

Reaction Logic

The synthesis utilizes acetic anhydride (


)  as the acylating agent.[2][3] While basic acetylation often employs pyridine as both solvent and base, the addition of 4-Dimethylaminopyridine (DMAP)  acts as a hyper-nucleophilic catalyst, significantly accelerating the rate-determining step and ensuring complete conversion of the sterically hindered 2'-OH.[1]
Graphviz Workflow: Synthesis Pathway

The following diagram illustrates the conversion of Inosine to Triacetylinosine and its subsequent utility in synthesizing 6-substituted purines.

SynthesisWorkflow Inosine Inosine (Polar, Water Soluble) Triacetyl 2',3',5'-Triacetylinosine (Lipophilic Intermediate) Inosine->Triacetyl Acetylation (Yield >85%) Ac2O Reagents: Ac2O + Pyridine (Cat. DMAP) Ac2O->Triacetyl ChloroPurine 6-Chloropurine Riboside Triacetate Triacetyl->ChloroPurine C6-Chlorination Chlorination Reagent: POCl3 / N,N-Dimethylaniline Chlorination->ChloroPurine

Caption: Synthesis of 2',3',5'-Triacetylinosine and its downstream application in generating 6-chloropurine derivatives.

Step-by-Step Synthesis Protocol

Scale: 10 g Inosine basis.

  • Preparation:

    • Suspend Inosine (10.0 g, 37.3 mmol) in dry Acetonitrile (60 mL) .

    • Add 4-Dimethylaminopyridine (DMAP) (catalytic amount, ~0.1 eq).[1][4]

    • Note: Acetonitrile is preferred over neat pyridine for easier workup, though neat pyridine is also standard.

  • Acetylation:

    • Add Triethylamine (20 mL, 143 mmol) followed by Acetic Anhydride (12.5 mL, ~3.5 eq) dropwise.

    • Stir at room temperature (20–25°C) for 1–2 hours.

    • Checkpoint: Monitor by TLC (SiO

      
      , 10% MeOH in DCM). Inosine (
      
      
      
      ) should disappear; Product (
      
      
      ) should appear.
  • Quenching & Isolation:

    • Add Methanol (5 mL) slowly to quench excess acetic anhydride. Stir for 10 minutes.

    • Concentrate the solution under reduced pressure to a viscous residue.

    • Purification: Dissolve residue in DCM (100 mL) and wash with:

      • 1x 1M HCl (to remove pyridine/TEA/DMAP).

      • 1x Saturated

        
         (to neutralize acid).
        
      • 1x Brine.

    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Crystallization:

    • Recrystallize the crude solid from hot Isopropanol or Ethanol.

    • Yield: Expect 12.0–13.5 g (85–95%).

Part 4: Analytical Characterization Methods

To ensure the material meets "Drug Development Grade" standards (>98% purity), the following analytical methods are required.

High-Performance Liquid Chromatography (HPLC)

This Reverse-Phase (RP-HPLC) method separates the triacetylated product from mono/di-acetyl impurities and unreacted inosine.[1]

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Gradient 0-2 min: 5% B; 2-15 min: 5%

95% B; 15-20 min: 95% B
Detection UV @ 254 nm (Purine

transition)
Retention Time Inosine: ~2.5 min; Triacetylinosine: ~11.5 min
Nuclear Magnetic Resonance (NMR)

The proton NMR spectrum provides definitive proof of structure.

  • Solvent: DMSO-

    
     or 
    
    
    
    .[1]
  • Key Signals:

    • 
       2.0–2.2 ppm (3 singlets, 9H): Acetyl methyl groups (
      
      
      
      -CO-).[1]
    • 
       6.1 ppm (d, 1H): Anomeric proton (H-1').[1]
      
    • 
       8.1 & 8.3 ppm (s, 1H each): H-2 and H-8 of the purine ring.[1]
      
    • Interpretation: The presence of three distinct methyl singlets confirms tri-acetylation.

Part 5: Applications in Drug Development

Prodrug Design (Bioavailability Enhancement)

Triacetylinosine is often investigated as a lipophilic prodrug. The acetyl groups increase membrane permeability (LogP increases from -2.0 for Inosine to ~0.5 for the triacetate). Once in the bloodstream or intracellularly, non-specific esterases rapidly hydrolyze the esters, releasing the active inosine payload [3].

Synthetic Scaffold for Nucleoside Analogs

It is the standard starting material for synthesizing 6-Chloropurine riboside , a versatile electrophile.

  • Mechanism: Reaction of Triacetylinosine with

    
     and N,N-Dimethylaniline chlorinates the 6-position.
    
  • Utility: The resulting 6-chloro intermediate allows for

    
     displacement with amines, thiols, or alkoxides to create diverse Adenosine analogs (e.g., 
    
    
    
    -cyclopentyladenosine) [4].[1]

Part 6: Safety & Handling (SDS Highlights)

Hazard ClassStatementPrecaution
Skin Irritant Category 2 (H315)Wear nitrile gloves; wash immediately upon contact.[1]
Eye Irritant Category 2A (H319)Use safety goggles.[1] Rinse cautiously with water if exposed.
Inhalation STOT SE 3 (H335)Handle in a fume hood to avoid dust inhalation.[1]

Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber.

References

  • ChemicalBook. (2025).[5] 2',3',5'-Tri-O-acetylinosine Chemical Properties and Melting Point Data. Retrieved from [1]

  • MedKoo Biosciences. (n.d.). 2',3',5'-Tri-O-acetylinosine Product Data. Retrieved from [1]

  • National Institutes of Health (PubChem). (2025). Uridine Triacetate (Analogous Mechanism). Retrieved from [1]

  • ResearchGate. (2011). Synthesis of N6-substituted Adenosine Derivatives via Triacetylinosine. Retrieved from

Sources

Exploratory

The In Vivo Odyssey of 2',3',5'-Triacetylinosine: A Technical Guide to its Metabolic Pathway

For the attention of Researchers, Scientists, and Drug Development Professionals. Abstract This technical guide delineates the anticipated in vivo metabolic pathway of 2',3',5'-Triacetylinosine.

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide delineates the anticipated in vivo metabolic pathway of 2',3',5'-Triacetylinosine. In the absence of direct empirical data for this specific compound, this document synthesizes information from structurally analogous molecules and the well-established biochemistry of its core component, inosine. It is proposed that 2',3',5'-Triacetylinosine functions as a prodrug, undergoing rapid deacetylation to release inosine, which subsequently enters the endogenous purine catabolism pathway. This guide provides a detailed, evidence-based projection of its absorption, distribution, metabolism, and excretion (ADME) profile, supported by experimental methodologies and workflow diagrams to facilitate further research in this area.

Introduction: The Rationale for Acetylation

The acetylation of nucleosides, such as inosine, to create derivatives like 2',3',5'-Triacetylinosine is a common strategy in medicinal chemistry. This modification is primarily employed to enhance the lipophilicity of the parent molecule. Increased lipophilicity can significantly improve oral bioavailability by facilitating passive diffusion across the gastrointestinal tract lining. Upon absorption, it is anticipated that esterase enzymes ubiquitously present in the blood, liver, and other tissues will efficiently hydrolyze the acetyl groups, releasing the pharmacologically active parent nucleoside, inosine.

Proposed Metabolic Pathway of 2',3',5'-Triacetylinosine

Based on extensive data from the closely related adenosine analogue, 2',3',5'-tri-O-acetyl-N6-(3-hydroxyphenyl)adenosine, and the known metabolic fate of inosine, a two-stage metabolic pathway for 2',3',5'-Triacetylinosine is proposed.

Stage 1: The Prodrug Activation - Deacetylation

Following administration, 2',3',5'-Triacetylinosine is expected to undergo rapid and sequential hydrolysis of its three acetyl groups. This process is likely catalyzed by various non-specific esterases, such as carboxylesterases, which are abundant in the liver, plasma, and intestinal mucosa. This enzymatic action releases acetic acid and the active compound, inosine. The deacetylation process may proceed through di- and mono-acetylated intermediates before yielding the fully de-esterified inosine.

Deacetylation_Pathway 2',3',5'-Triacetylinosine 2',3',5'-Triacetylinosine Diacetyl-inosine Diacetyl-inosine 2',3',5'-Triacetylinosine->Diacetyl-inosine Esterases Monoacetyl-inosine Monoacetyl-inosine Diacetyl-inosine->Monoacetyl-inosine Esterases Inosine Inosine Monoacetyl-inosine->Inosine Esterases

Caption: Proposed deacetylation cascade of 2',3',5'-Triacetylinosine to Inosine.

Stage 2: The Endogenous Route - Inosine Catabolism

Once formed, inosine enters the well-documented purine degradation pathway.[1][2] This metabolic cascade primarily occurs in the liver and involves two key enzymes:

  • Purine Nucleoside Phosphorylase (PNP): This enzyme catalyzes the phosphorolytic cleavage of the glycosidic bond in inosine, yielding hypoxanthine and ribose-1-phosphate.[3][4]

  • Xanthine Oxidase (XO): This pivotal enzyme, a form of xanthine oxidoreductase, then sequentially oxidizes hypoxanthine to xanthine and subsequently xanthine to uric acid, the final excretory product of purine metabolism in humans.[5]

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Incubation Incubate with Liver Microsomes/Plasma Time_Sampling_vitro Time-Point Sampling Incubation->Time_Sampling_vitro Quenching_vitro Reaction Quenching Time_Sampling_vitro->Quenching_vitro Analysis_vitro LC-MS/MS Analysis Quenching_vitro->Analysis_vitro Data_Integration Integrate In Vitro and In Vivo Data to Define Metabolic Pathway Analysis_vitro->Data_Integration Dosing Administer to Animal Model (Oral & IV) Bio_Sampling Collect Blood, Urine, Feces Dosing->Bio_Sampling Sample_Processing Matrix Processing Bio_Sampling->Sample_Processing Analysis_invivo LC-MS/MS Analysis Sample_Processing->Analysis_invivo Analysis_invivo->Data_Integration

Caption: A generalized workflow for the metabolic investigation of 2',3',5'-Triacetylinosine.

Conclusion and Future Directions

The in vivo metabolic pathway of 2',3',5'-Triacetylinosine is predicted to be a rapid, two-stage process initiated by enzymatic deacetylation to release inosine, which is then catabolized to uric acid via the endogenous purine degradation pathway. This guide provides a robust theoretical framework and practical experimental designs for the definitive elucidation of its metabolic fate. Future research should focus on conducting the described in vitro and in vivo studies to confirm this proposed pathway, identify the specific esterases involved in the deacetylation, and quantitatively assess the pharmacokinetic parameters to fully characterize its potential as a therapeutic agent.

References

  • Purine nucleoside phosphorylase. (n.d.). In Wikipedia. Retrieved February 5, 2026, from [Link]

  • Lorkwana, W., & Choi, H. J. (2021). Inosine in Biology and Disease. International Journal of Molecular Sciences, 22(8), 4235. [Link]

  • Park, J. H., & Lee, J. H. (2023). Inosine: A bioactive metabolite with multimodal actions in human diseases. Frontiers in Immunology, 14, 1144900. [Link]

  • Xanthine oxidase. (n.d.). In Wikipedia. Retrieved February 5, 2026, from [Link]

  • What is the mechanism of Inosine? (2024, July 17). Patsnap Synapse. [Link]

  • Determining how nucleoside metabolism regulates contrasting immune functions in the rare disease PNP deficiency. (2022, August 10). UCLA Health. [Link]

  • Inosine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. (n.d.). WebMD. Retrieved February 5, 2026, from [Link]

Sources

Foundational

2',3',5'-Triacetylinosine structure and molecular weight

Structural Characterization, Synthesis, and Pharmaceutical Applications Executive Summary 2',3',5'-Triacetylinosine (Tri-O-acetylinosine) is a lipophilic prodrug derivative of the nucleoside inosine. By masking the hydro...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthesis, and Pharmaceutical Applications

Executive Summary

2',3',5'-Triacetylinosine (Tri-O-acetylinosine) is a lipophilic prodrug derivative of the nucleoside inosine. By masking the hydrophilic hydroxyl groups of the ribose moiety with acetyl esters, this molecule exhibits significantly enhanced membrane permeability compared to its parent compound. This guide provides a comprehensive technical analysis of its physicochemical properties, structural elucidation, synthetic protocols, and applications in drug delivery systems.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

2',3',5'-Triacetylinosine functions as a key intermediate in nucleoside chemistry and a prodrug vehicle for delivering inosine into cells. Its lipophilic nature allows it to bypass transport-limited uptake mechanisms that restrict native nucleosides.

Table 1: Physicochemical Specifications
PropertySpecification
Chemical Name 2',3',5'-Tri-O-acetylinosine
Common Abbreviations TAI, Triacetylinosine
CAS Registry Number 3181-38-2
Molecular Formula

Molecular Weight 394.34 g/mol
Appearance White to off-white crystalline powder
Melting Point 152–156 °C
Solubility Soluble in chloroform, DMSO, DMF, ethanol; sparingly soluble in water
LogP (Predicted) ~0.5 to 1.0 (significantly higher than Inosine's -2.[1][2][3][4][5]0)
Structural Elucidation

The structure of 2',3',5'-Triacetylinosine consists of the purine base hypoxanthine attached via a


-N9-glycosidic bond to a ribofuranose  ring. The three hydroxyl groups at positions 2', 3', and 5' of the ribose are esterified with acetyl groups.
Molecular Geometry and Conformation
  • Purine Base: The hypoxanthine ring is planar. The C6-carbonyl and N1-proton serve as hydrogen bond acceptor and donor sites, respectively.

  • Ribose Pucker: The acetylation of the ribose ring often biases the sugar pucker towards the C3'-endo (North) conformation, although equilibrium exists in solution.

  • Glycosidic Bond: The molecule adopts the anti conformation around the glycosidic bond (

    
     angle), preventing steric clash between the base and the bulky acetyl groups.
    
Analytical Profiling (NMR & MS)

To validate the structure, researchers rely on Proton Nuclear Magnetic Resonance (


H-NMR). The acetylation causes a distinct "downfield shift" of the ribose protons due to the electron-withdrawing nature of the ester carbonyls.

Representative


H-NMR Signals (in DMSO-

or CDCl

):
PositionChemical Shift (

, ppm)
MultiplicityInterpretation
H-2, H-8 8.0 – 8.5SingletsAromatic protons of the hypoxanthine base.
H-1' 6.0 – 6.2DoubletAnomeric proton; shifts downfield due to N-glycosidic bond.
H-2', H-3' 5.3 – 5.8MultipletsRibose protons; significantly deshielded by O-acetyl groups (vs. ~4.0 ppm in inosine).
H-4', H-5' 4.2 – 4.5MultipletsProtons near the 5'-acetyl group.
Acetyl-

2.0 – 2.23 SingletsCharacteristic methyl protons of the three acetyl groups.
Synthesis & Manufacturing Protocol

The synthesis of 2',3',5'-Triacetylinosine is a classic nucleoside esterification. The protocol below utilizes acetic anhydride as the acylating agent and pyridine as both the solvent and the nucleophilic catalyst.

Experimental Workflow

Reagents:

  • Inosine (dried in vacuo)

  • Acetic Anhydride (

    
    , excess)
    
  • Pyridine (anhydrous)

  • Ethanol (for quenching)

Step-by-Step Protocol:

  • Preparation: Suspend 10.0 g (37.3 mmol) of dry Inosine in 50 mL of anhydrous pyridine in a round-bottom flask equipped with a drying tube.

  • Acylation: Add 14.0 mL (approx. 4 eq) of Acetic Anhydride dropwise at 0°C (ice bath) with constant stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. The suspension will clear as the lipophilic product forms. Monitor reaction progress via TLC (Silica gel; Eluent: 10% MeOH in

    
    ).
    
  • Quenching: Once the starting material is consumed, cool the mixture to 0°C and add 10 mL of ethanol to quench excess acetic anhydride.

  • Isolation: Concentrate the solution under reduced pressure (rotary evaporator) to remove pyridine and ethyl acetate.

  • Purification: Dissolve the residue in

    
     and wash sequentially with 1M HCl (to remove residual pyridine), saturated 
    
    
    
    , and brine. Dry the organic layer over
    
    
    .
  • Crystallization: Evaporate the solvent and recrystallize the solid from hot ethanol to yield pure 2',3',5'-Triacetylinosine.

Synthesis Visualization

The following diagram illustrates the chemical transformation and workflow logic.

SynthesisWorkflow Inosine Inosine (Start) (Hydrophilic) Reaction Reaction (RT, 4-6 hrs) Inosine->Reaction Suspend Reagents Ac2O + Pyridine (Acylation Agent) Reagents->Reaction Add Dropwise Intermediate Crude Mixture (Solubilized) Reaction->Intermediate Esterification Workup Workup (HCl Wash / NaHCO3) Intermediate->Workup Quench & Extract Product 2',3',5'-Triacetylinosine (Lipophilic Solid) Workup->Product Crystallization

Figure 1: Synthetic workflow for the acetylation of inosine to triacetylinosine.

Pharmaceutical Applications & Prodrug Logic[9][10]

The primary utility of 2',3',5'-Triacetylinosine lies in its prodrug characteristics.[6] Inosine itself has poor oral bioavailability and limited blood-brain barrier (BBB) permeability due to its high polarity.

Mechanism of Action[7][8]
  • Enhanced Absorption: The acetylation of hydroxyl groups increases the partition coefficient (LogP), allowing the molecule to passively diffuse across lipid bilayers (intestinal epithelium, BBB).

  • Metabolic Activation: Once in the systemic circulation or inside target cells, ubiquitous esterases (e.g., plasma butyrylcholinesterase or intracellular carboxylesterases) rapidly hydrolyze the acetyl esters.

  • Active Release: The hydrolysis regenerates free Inosine, which can then exert its immunomodulatory or neuroprotective effects.

Metabolic Pathway Diagram

The diagram below details the bioactivation pathway from the prodrug to the active metabolite.[9]

MetabolicPathway TAI 2',3',5'-Triacetylinosine (Prodrug, Lipophilic) Esterases Plasma/Cellular Esterases TAI->Esterases Systemic Absorption Inosine Inosine (Active Nucleoside) Esterases->Inosine Hydrolysis (-3 AcOH) Hypoxanthine Hypoxanthine (Metabolite) Inosine->Hypoxanthine PNP (Purine Nucleoside Phosphorylase) UricAcid Uric Acid (Excretion) Hypoxanthine->UricAcid Xanthine Oxidase

Figure 2: Metabolic bioactivation of Triacetylinosine to Inosine and downstream purine catabolism.

Therapeutic Context
  • Immunomodulation: Similar to Inosine Pranobex, the delivery of inosine can enhance T-cell function. The triacetyl form offers a potentially more bioavailable oral delivery option.

  • Neuroprotection: Inosine promotes axonal rewiring. The enhanced lipophilicity of the triacetyl derivative may facilitate better CNS penetration compared to native inosine.

References
  • PubChem. (n.d.). 2',3',5'-Tri-O-acetylinosine (Compound Summary).[1] National Library of Medicine. Retrieved from [Link]

  • Riley, C. M., et al. (1995). Hydrolysis of the prodrug, 2',3',5'-triacetyl-6-azauridine.[10] Pharmaceutical Research. Retrieved from [Link]

Sources

Exploratory

Immunopharmacology of Acetylated Inosine Derivatives: Mechanisms, Efficacy, and Experimental Validation

Executive Summary The therapeutic landscape of immunomodulation has long sought agents that can pleiotropically enhance host defense mechanisms without inducing the cytokine storms associated with direct biologic agonist...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The therapeutic landscape of immunomodulation has long sought agents that can pleiotropically enhance host defense mechanisms without inducing the cytokine storms associated with direct biologic agonists. Acetylated inosine derivatives , most notably represented by the complex Inosine Pranobex (IP) (Inosine Acedoben Dimepranol), occupy a critical niche in this domain.[1] Unlike direct antiviral agents, these compounds function primarily as biological response modifiers (BRMs) .

This technical guide dissects the immunopharmacology of this class, distinguishing between the salt-complexed "acetamido" derivatives and ribose-acetylated prodrugs. We analyze the molecular mechanisms driving T-cell potentiation, provide rigorous experimental protocols for validating these effects ex vivo, and present a structural framework for next-generation derivative development.

Chemical Basis: The "Acetylated" Advantage

To understand the immunomodulatory potential, one must first deconstruct the chemical architecture that differentiates these derivatives from native inosine. Native inosine has a short plasma half-life (< 5 minutes) and poor cellular bioavailability due to rapid degradation by purine nucleoside phosphorylase (PNP).

Structural Classes
  • Salt Complexes (The Clinical Standard):

    • Compound: Inosine Pranobex (IP).[2][3]

    • Composition: A 1:3 molar complex of Inosine and p-acetamidobenzoic acid (Acedoben) salt with N,N-dimethylamino-2-propanol (Dimepranol).

    • Function: The acetamido-benzoate moiety enhances the lipophilicity and transport of inosine across cell membranes while inhibiting its premature catabolism.

  • Covalent Acetylated Prodrugs (The Synthetic Frontier):

    • Compound: 2',3',5'-Tri-O-acetylinosine.

    • Function: Acetylation of the ribose hydroxyl groups creates a highly lipophilic prodrug. Upon cellular entry, intracellular esterases cleave the acetyl groups, releasing nascent inosine directly into the cytoplasm, bypassing nucleoside transporters.

Comparative Pharmacokinetics
FeatureNative InosineInosine Pranobex (IP)Tri-Acetyl Inosine (Prodrug)
Solubility Moderate (Aqueous)High (Complex formation)Low (Lipophilic)
Cellular Uptake Transporter-dependent (ENT1/2)Enhanced (Passive + Transport)Passive Diffusion
Plasma Half-life < 5 min~50 min (Inosine component)Variable (Esterase dependent)
Primary Utility Metabolic substrateImmunomodulation/AntiviralCNS delivery/Sustained release

Mechanisms of Action (MOA)

The immunomodulatory efficacy of acetylated inosine derivatives is not monolithic; it operates through three distinct, synergistic signaling axes.

Axis I: Purinergic Signaling & cAMP Modulation

Inosine is a functional agonist for Adenosine Receptors (ARs), specifically A2A and A3 .

  • Mechanism: Binding to Gs-coupled A2A receptors activates Adenylyl Cyclase (AC), increasing intracellular cAMP.

  • Paradox: While high cAMP is typically immunosuppressive, pulsatile and controlled stimulation (as provided by IP) primes T-cells. It prevents "exhaustion" by modulating the NF-κB pathway, shifting the balance from pro-inflammatory (IL-1β, TNF-α) to immunoregulatory/adaptive (IL-2, IFN-γ).

Axis II: Th1 Polarization & Lymphocyte Proliferation

The hallmark of IP activity is the restoration of depressed T-cell function.

  • Effect: Up-regulation of IL-2 receptor (CD25) expression on T-lymphocytes.[4]

  • Outcome: Enhanced responsiveness to autocrine IL-2, driving the differentiation of CD4+ T-cells towards the Th1 phenotype (antiviral/intracellular pathogen defense) rather than Th2.

Axis III: NKG2D Ligand Induction

Recent evidence suggests IP induces the expression of NKG2D ligands (e.g., MICA/MICB) on virus-infected cells.

  • Causality: This "tags" infected cells for destruction by Natural Killer (NK) cells and CD8+ Cytotoxic T-Lymphocytes (CTLs), which express the NKG2D receptor.

Visualization: The Signaling Cascade

MOA_Pathway Inosine_Deriv Acetylated Inosine Derivative (IP) Membrane Cell Membrane Inosine_Deriv->Membrane Transport/Diffusion PNP PNP Enzyme (Inhibition) Inosine_Deriv->PNP Stabilization Inosine_Intra Intracellular Inosine Membrane->Inosine_Intra A2AR Adenosine Receptor (A2A/A3) Inosine_Intra->A2AR Agonism cAMP cAMP (Modulated) A2AR->cAMP PKA PKA cAMP->PKA CREB CREB Phosphorylation PKA->CREB mRNA mRNA Translation (IL-2, IFN-γ) CREB->mRNA TCell T-Cell Proliferation (Th1 Shift) mRNA->TCell NKCell NK Cell Activation (NKG2D) TCell->NKCell Cytokine Crosstalk

Figure 1: Mechanistic flow from derivative uptake to Th1/NK cell activation via adenosine receptor signaling and transcriptional modulation.

Experimental Protocols for Validation

To rigorously assess the immunomodulatory potential of a novel acetylated inosine derivative, researchers must employ assays that quantify lymphocyte proliferation and specific cytokine shifts.

Protocol A: PBMC Proliferation Assay (The "Gold Standard")

Objective: Determine the Effective Concentration (EC50) of the derivative for enhancing T-cell division under suboptimal stimulation.

Reagents:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 Medium (supplemented with 10% FBS)

  • Mitogen: Phytohemagglutinin (PHA) - Suboptimal dose (1 µg/mL)

  • Test Compound: Inosine Derivative (0.1, 1, 10, 50, 100 µg/mL)

  • BrdU (Bromodeoxyuridine) Kit

Workflow:

  • Isolation: Isolate PBMCs from heparinized blood using a Ficoll-Paque density gradient (400 x g, 30 min, RT, brake off).

  • Plating: Resuspend PBMCs at

    
     cells/mL. Plate 100 µL/well in 96-well plates.
    
  • Stimulation:

    • Negative Control: Media only.

    • Positive Control: PHA (5 µg/mL - optimal dose).

    • Experimental: PHA (1 µg/mL - suboptimal) + Inosine Derivative (titrated doses).

    • Rationale: Inosine derivatives often act as co-stimulators . They show minimal effect on resting cells but significantly boost cells with weak antigenic stimulation.

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Quantification: Add BrdU 4 hours prior to harvest. Measure absorbance at 450 nm.

Protocol B: Th1/Th2 Cytokine Multiplex Assay

Objective: Verify the Th1 shift (IL-2/IFN-γ dominance) vs Th2 (IL-4/IL-10).

Workflow Visualization:

Protocol_Workflow Sample PBMC Supernatant (72h Incubation) Capture Capture Beads (Anti-IL-2, IFN-γ, IL-10) Sample->Capture Incubate Incubation (2h, RT, Dark) Capture->Incubate Wash Wash Step (PBS-Tween) Incubate->Wash Detect Detection Antibody (PE-Conjugated) Wash->Detect Flow Flow Cytometry (Luminex/FACS) Detect->Flow Analysis Data Analysis (Th1/Th2 Ratio) Flow->Analysis

Figure 2: Multiplex cytokine quantification workflow to determine immunomodulatory bias.

Preclinical Data Summary

The following table summarizes the expected immunopharmacological profile of Inosine Pranobex (IP) compared to Native Inosine, based on aggregated literature data.

ParameterNative InosineInosine Pranobex (IP)Significance
Lymphocyte Proliferation (SI) 1.2x Baseline2.5x - 3.0x BaselineIP significantly potentiates mitogenic response (

).
IL-2 Secretion Minimal increase> 50% increaseCritical for T-cell clonal expansion.
IFN-γ Production No significant change> 70% increaseIndicates strong antiviral Th1 shift.
NK Cell Cytotoxicity BaselineEnhanced (20-30%)Improved clearance of NKG2D+ targets.
IL-10 (Anti-inflammatory) VariableSuppressed/NeutralPrevents premature immune dampening.

SI = Stimulation Index (Experimental CPM / Control CPM)

Challenges & Future Directions

Metabolic Stability & Uric Acid

A major limitation of inosine-based therapies is the catabolic conversion to uric acid via hypoxanthine/xanthine oxidase.

  • Risk: Hyperuricemia (Gout) with chronic high-dose usage.

  • Solution: Next-generation "acetylated" derivatives (e.g., covalent ribose esters) are being designed to resist PNP degradation longer, allowing for lower therapeutic doses.

Formulation

The salt complex (IP) has a distinct bitter taste and requires high molar doses (up to 3-4g/day in humans). Acetylated prodrugs offering higher lipophilicity could enable lipid-nanoparticle (LNP) encapsulation for targeted delivery to lymphoid tissues, reducing the systemic load.

References

  • Sliva, J., et al. (2019). Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases. Advances in Therapy.[3] Link

  • Petrova, M., et al. (2010). Immunomodulatory effects of Inosine Pranobex on cytokine production by human lymphocytes.[4][5] Experimental and Therapeutic Medicine.[6][7] Link

  • Hasko, G., et al. (2008). Adenosine receptors: therapeutic aspects for inflammatory and immune diseases. Nature Reviews Drug Discovery. Link

  • Lasek, W., et al. (2015). Immunomodulatory effects of inosine pranobex on cytokine production by human lymphocytes.[4][5] Acta Poloniae Pharmaceutica. Link

  • Majewska, A., et al. (2016). In vitro inhibition of HHV-1 replication by inosine pranobex and interferon-α. Acta Poloniae Pharmaceutica. Link

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Comprehensive Guide to the Synthesis of 2',3',5'-Triacetylinosine from Inosine

This document provides a detailed protocol and technical guidance for the synthesis of 2',3',5'-Triacetylinosine, a crucial intermediate in the development of novel nucleoside-based therapeutics. This guide is intended f...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol and technical guidance for the synthesis of 2',3',5'-Triacetylinosine, a crucial intermediate in the development of novel nucleoside-based therapeutics. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanism, step-by-step procedures, purification, and characterization of the final product.

Introduction: The Significance of 2',3',5'-Triacetylinosine

Inosine, a naturally occurring purine nucleoside, and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The acetylation of inosine to form 2',3',5'-Triacetylinosine is a fundamental step in the synthesis of various antiviral and anticancer agents. The acetyl groups serve as protecting groups for the hydroxyl functions of the ribose sugar, allowing for selective modifications at other positions of the inosine molecule. This strategy is pivotal in the development of prodrugs, where the acetyl groups can enhance bioavailability and are later cleaved in vivo to release the active therapeutic agent.

Reaction Mechanism: Pyridine-Catalyzed Acetylation

The synthesis of 2',3',5'-Triacetylinosine from inosine is typically achieved through acetylation using acetic anhydride with pyridine as a catalyst and solvent. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Pyridine, a weak base and a good nucleophile, plays a dual role in this reaction.[1] It activates the acetic anhydride by forming a highly reactive N-acetylpyridinium ion intermediate.[1][2] This intermediate is a more potent acetylating agent than acetic anhydride itself. Subsequently, the hydroxyl groups of the inosine molecule act as nucleophiles, attacking the carbonyl carbon of the N-acetylpyridinium ion. Pyridine also acts as a base to neutralize the acetic acid byproduct formed during the reaction, driving the equilibrium towards the formation of the triacetylated product.[3]

Experimental Protocol: Synthesis of 2',3',5'-Triacetylinosine

This protocol details the synthesis of 2',3',5'-Triacetylinosine from inosine on a laboratory scale.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Inosine≥98%Sigma-AldrichDry thoroughly under vacuum before use.
Acetic AnhydrideACS reagent, ≥98%Fisher ScientificStore under inert gas.
PyridineAnhydrous, 99.8%Sigma-AldrichStore over molecular sieves.
Dichloromethane (DCM)HPLC GradeFisher Scientific
Methanol (MeOH)HPLC GradeFisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous solution.
Brine (Saturated NaCl)Aqueous solution.
Anhydrous Sodium Sulfate (Na₂SO₄)For drying.
Silica Gel60 Å, 230-400 meshFor column chromatography.
Thin Layer Chromatography (TLC) PlatesSilica gel 60 F₂₅₄
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add inosine (5.0 g, 18.6 mmol).

  • Dissolution: Add anhydrous pyridine (50 mL) to the flask. Stir the suspension at room temperature until the inosine is completely dissolved. This may take some time.

  • Addition of Acetic Anhydride: Cool the solution to 0 °C using an ice bath. Slowly add acetic anhydride (8.8 mL, 93.2 mmol, 5.0 equiv.) dropwise to the stirred solution over 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1 v/v). The starting material (inosine) is significantly more polar than the product.

  • Quenching: Once the reaction is complete (disappearance of the starting material by TLC), cool the flask in an ice bath and slowly add methanol (20 mL) to quench the excess acetic anhydride. Stir for 30 minutes.

  • Work-up:

    • Remove the pyridine by rotary evaporation under reduced pressure.

    • Dissolve the resulting residue in dichloromethane (100 mL).

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude 2',3',5'-Triacetylinosine can be purified by silica gel column chromatography.

  • Column Preparation: Pack a chromatography column with silica gel in a slurry of dichloromethane.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

  • Elution: Elute the column with a gradient of methanol in dichloromethane (e.g., 0% to 5% methanol). Collect fractions and monitor by TLC.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield 2',3',5'-Triacetylinosine as a white solid. A typical yield is in the range of 80-90%.

Characterization

The identity and purity of the synthesized 2',3',5'-Triacetylinosine should be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the acetyl protons as three singlets around δ 2.1-2.2 ppm. The protons of the ribose moiety will appear in the region of δ 4.3-6.2 ppm, and the purine protons will be observed at δ 8.0-8.3 ppm.

  • ¹³C NMR (125 MHz, CDCl₃): The carbon NMR spectrum will show signals for the acetyl carbonyl carbons around δ 169-171 ppm and the methyl carbons of the acetyl groups around δ 20-21 ppm. The signals for the ribose and purine carbons will also be present in their respective characteristic regions.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the product (C₁₆H₁₈N₄O₈, MW: 394.34 g/mol ). The spectrum should show a prominent ion corresponding to [M+H]⁺ at m/z 395.1.

Workflow Diagram

SynthesisWorkflow Inosine Inosine Reaction Acetylation Reaction (0°C to RT, 12-16h) Inosine->Reaction Pyridine Anhydrous Pyridine Pyridine->Reaction AceticAnhydride Acetic Anhydride AceticAnhydride->Reaction Quench Quench with Methanol Reaction->Quench Workup Aqueous Work-up (DCM, NaHCO₃, Brine) Quench->Workup Purification Silica Gel Chromatography Workup->Purification Product 2',3',5'-Triacetylinosine Purification->Product

Caption: Workflow for the synthesis of 2',3',5'-Triacetylinosine.

Safety and Troubleshooting

  • Safety Precautions: Acetic anhydride is corrosive and a lachrymator. Pyridine is flammable and toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

  • Troubleshooting:

    • Incomplete Reaction: If TLC indicates the presence of starting material after 16 hours, the reaction time can be extended. Ensure that the reagents are anhydrous, as water can consume the acetic anhydride.

    • Low Yield: Low yields can result from incomplete reaction or losses during work-up and purification. Ensure efficient extraction and careful handling during chromatography.

    • Product Purity Issues: If the purified product shows impurities by NMR, re-purification by chromatography or recrystallization may be necessary.

Conclusion

This application note provides a robust and reliable protocol for the synthesis of 2',3',5'-Triacetylinosine. The detailed explanation of the reaction mechanism, step-by-step procedure, and characterization methods offers a comprehensive guide for researchers in the field of medicinal chemistry and drug development. The successful synthesis of this key intermediate opens avenues for the development of novel nucleoside-based therapeutics.

References

  • Bridson, P. K., Markiewicz, W. T., & Reese, C. B. (1977). Acylation of 2′,3′,5′-Tri-O-acetylguanosine. J. Chem. Soc., Chem. Commun., (22), 791-792.
  • Glycoscience Protocols. (2021). O-Acetylation using acetic anhydride in pyridine. GlycoPODv2.
  • Beranek, J. (1974). Acetylation and cleavage of purine nucleosides. Synthesis of 6-azauridine, 5-fluorouridine, and 5-methyluridine. Nucleic Acids Research, 1(10), 1387-1405.
  • Skoog, D. A., West, D. M., Holler, F. J., & Crouch, S. R. (2013). Fundamentals of Analytical Chemistry. Cengage Learning.
  • Xu, S. (2014). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. UTRGV ScholarWorks. [Link]

  • Stack Exchange. (2016). What are the roles of pyridine and DCM in the acylation of an alcohol? Chemistry Stack Exchange. [Link]

  • Reddit. (2023). What is the role of pyridine in the acetylations of alcohols? r/OrganicChemistry. [Link]

Sources

Application

Application Notes and Protocols for the Optimal Solubilization of 2',3',5'-Triacetylinosine in Cell Culture

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal methods for dissolving and utilizing 2',3',5'-Triacetylinosine in cell culture applicat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal methods for dissolving and utilizing 2',3',5'-Triacetylinosine in cell culture applications. 2',3',5'-Triacetylinosine, an acetylated prodrug of the nucleoside inosine, presents unique solubility challenges due to its increased lipophilicity compared to its parent compound. The selection of an appropriate solvent is therefore critical to ensure compound stability, maximize bioavailability in in vitro systems, and minimize solvent-induced cytotoxicity that could confound experimental results. This guide details the rationale for solvent selection, provides validated, step-by-step protocols for stock and working solution preparation, and outlines essential quality control measures to ensure scientific rigor and reproducibility.

Introduction: The Challenge of 2',3',5'-Triacetylinosine Solubility

2',3',5'-Triacetylinosine is a synthetic derivative of inosine, a naturally occurring purine nucleoside. The addition of three acetyl groups to the ribose sugar moiety significantly increases the molecule's lipophilicity. This modification enhances its potential for membrane permeability but concurrently reduces its solubility in aqueous solutions like cell culture media. While sparingly soluble in water and methanol[1], direct dissolution into media is impractical and often leads to precipitation, resulting in inaccurate dosing and unreliable experimental outcomes.

The primary objective is to select a solvent that can effectively dissolve 2',3',5'-Triacetylinosine at a high concentration to create a stable stock solution, yet is miscible with aqueous culture media and exhibits minimal toxicity to cells at the final working concentration.[2] This note establishes Dimethyl Sulfoxide (DMSO) as the optimal solvent and provides a detailed framework for its use.

Rationale for Solvent Selection: A Comparative Analysis

The ideal solvent for cell culture applications must balance high solubilizing power with biological inertness at its final concentration.[2] The two most common organic solvents used for this purpose are Dimethyl Sulfoxide (DMSO) and ethanol.

  • Dimethyl Sulfoxide (DMSO): A polar aprotic solvent, DMSO is an exceptional solubilizing agent for a wide range of non-polar and lipophilic compounds. Its ability to dissolve substances that are poorly soluble in water makes it a first-choice vehicle for many drug discovery and in vitro screening assays.

  • Ethanol: A polar protic solvent, ethanol is also widely used. However, its solubilizing capacity for highly lipophilic compounds can be lower than that of DMSO. Furthermore, ethanol can have specific biological effects, including membrane fluidization and induction of inflammatory responses, even at low concentrations.[3][4]

Given the lipophilic nature of 2',3',5'-Triacetylinosine, DMSO is the recommended solvent due to its superior dissolving capability. However, careful consideration of its concentration-dependent cytotoxicity is paramount.

Data Presentation: Solvent Cytotoxicity Profile

The following table summarizes the key characteristics and cytotoxicity considerations for DMSO and ethanol, reinforcing the choice of DMSO while highlighting the critical need for concentration control.

FeatureDimethyl Sulfoxide (DMSO)Ethanol (EtOH)
Solvent Type Polar AproticPolar Protic
Primary Use Dissolving non-polar/lipophilic compoundsDissolving a range of polar and non-polar compounds
Safe Final Concentration ≤ 0.1% (v/v) for sensitive assays and primary cells.[5][6]≤ 0.1% (v/v) recommended.[7]
Tolerated Final Concentration ≤ 0.5% (v/v) is tolerated by most robust cell lines.[5]≤ 0.5% may induce biological effects in some cell lines.[4]
Concentrations to Avoid ≥ 1.0% (v/v) can cause significant cytotoxicity and off-target effects.[6]≥ 1.0% (v/v) can be cytotoxic depending on cell type and exposure time.[8]
Key Considerations Can affect cell differentiation and gene expression at higher concentrations. A vehicle control is mandatory.Can induce oxidative stress and inflammatory responses.[4] A vehicle control is mandatory.

Protocol 1: Preparation of a 100 mM Concentrated Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution, which allows for minimal solvent addition to the final cell culture.

Causality Behind Experimental Choices:
  • High Concentration (100 mM): Creating a concentrated stock minimizes the volume of solvent added to the cell culture, making it easier to achieve a final, non-toxic solvent concentration (e.g., ≤ 0.1%).

  • 100% DMSO: Using pure, cell-culture grade DMSO ensures maximal solubilization of the lipophilic compound.

  • Vortexing/Sonication: Mechanical agitation is necessary to overcome the activation energy required to dissolve the crystalline solid into the solvent.

  • Storage at -20°C: Low-temperature storage in small aliquots minimizes degradation from freeze-thaw cycles and chemical instability.

Materials:
  • 2',3',5'-Triacetylinosine (MW: 394.34 g/mol )[1]

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer and/or water bath sonicator

Step-by-Step Methodology:
  • Pre-weigh Vial: Tare a sterile 1.5 mL amber microcentrifuge tube on an analytical balance.

  • Weigh Compound: Carefully weigh approximately 3.94 mg of 2',3',5'-Triacetylinosine into the tared tube. Calculation: 394.34 g/mol * 0.1 mol/L * 0.0001 L = 0.00394 g = 3.94 mg for 100 µL of 100 mM solution.

  • Add Solvent: Add 100 µL of 100% cell culture-grade DMSO to the tube containing the compound.

  • Dissolve: Tightly cap the tube and vortex vigorously for 1-2 minutes. If the solid does not fully dissolve, sonicate in a water bath for 5-10 minutes until the solution is clear. Visually inspect against a light source to ensure no particulates remain.

  • Aliquot for Storage: Dispense the 100 mM stock solution into smaller, single-use aliquots (e.g., 10 µL) in sterile amber tubes. This prevents repeated freeze-thaw cycles of the main stock.

  • Store: Store the aliquots at -20°C, protected from light.[9]

Visualization: Stock Solution Preparation Workflow

cluster_prep Protocol 1: Stock Solution Preparation weigh 1. Weigh 3.94 mg of 2',3',5'-Triacetylinosine add_dmso 2. Add 100 µL of 100% DMSO weigh->add_dmso Target: 100 mM dissolve 3. Vortex / Sonicate until fully dissolved add_dmso->dissolve aliquot 4. Aliquot into single-use volumes dissolve->aliquot store 5. Store at -20°C aliquot->store

Caption: Workflow for preparing a 100 mM 2',3',5'-Triacetylinosine stock solution.

Protocol 2: Preparation of Working Solutions for Cell Treatment

This protocol details the serial dilution of the concentrated stock into the final cell culture medium.

Causality Behind Experimental Choices:
  • Serial Dilution: Directly adding a minuscule volume of concentrated stock to a large volume of media is inaccurate. A two-step (or multi-step) dilution ensures precision and homogeneity of the final working solution.

  • Pre-warming Media: Adding a cold solution to cells can cause shock. Using pre-warmed media maintains temperature homeostasis for the cells.

  • Vortexing after Dilution: Ensures the compound is evenly dispersed in the medium and does not precipitate out of the now primarily aqueous solution.

Materials:
  • 100 mM stock solution of 2',3',5'-Triacetylinosine in DMSO

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

Step-by-Step Methodology (Example for a 100 µM final concentration):
  • Thaw Stock: Remove one aliquot of the 100 mM stock solution from the -20°C freezer and thaw at room temperature.

  • Prepare Intermediate Dilution:

    • Pipette 998 µL of pre-warmed cell culture medium into a sterile microcentrifuge tube.

    • Add 2 µL of the 100 mM stock solution to the medium.

    • This creates a 200 µM intermediate solution (a 1:500 dilution). The DMSO concentration is now 0.2%.

    • Vortex the tube gently for 10-15 seconds to mix thoroughly.

  • Prepare Final Working Solution:

    • In your cell culture plate, add an equal volume of the 200 µM intermediate solution to the cells already bathed in medium. For example, add 1 mL of the 200 µM solution to a well containing 1 mL of medium.

    • This results in a final concentration of 100 µM 2',3',5'-Triacetylinosine.

    • Crucially, the final DMSO concentration is now 0.1% , which is well-tolerated by most cell lines.[5][6]

  • Prepare Vehicle Control: In parallel, prepare a vehicle control by performing the exact same dilutions using 100% DMSO (without the compound) and add it to control wells. This is essential to isolate the effects of the compound from any effects of the solvent.

Visualization: Serial Dilution Workflow

cluster_dilution Protocol 2: Working Solution (100 µM Example) stock 100 mM Stock in 100% DMSO intermediate 200 µM Intermediate in 0.2% DMSO stock->intermediate Add 2 µL to 998 µL Media (1:500 Dilution) final 100 µM Final in 0.1% DMSO intermediate->final Add to equal volume of media in well (1:2 Dilution) culture_plate Cell Culture Plate final->culture_plate

Caption: Serial dilution process from a concentrated stock to a final working solution.

Self-Validation and Best Practices for Scientific Integrity

To ensure the trustworthiness and reproducibility of your results, the following validation steps are not optional, but integral to the protocol.

  • Mandatory Vehicle Control: Every experiment must include a "vehicle control" group. These cells are treated with the same final concentration of DMSO as the experimental group, but without 2',3',5'-Triacetylinosine. This allows you to subtract any background effects of the solvent itself.[10]

  • Solvent Tolerance Assay: Before beginning a large-scale experiment, it is best practice to determine the specific tolerance of your cell line to DMSO.

    • Protocol: Seed your cells and treat them with a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%).

    • Assay: After the intended experimental duration (e.g., 24, 48 hours), perform a cell viability assay (e.g., MTT, PrestoBlue™, or Trypan Blue exclusion).

    • Analysis: Determine the highest concentration of DMSO that does not significantly impact cell viability or morphology. This concentration should be your upper limit for all future experiments.

  • Visual Inspection for Precipitation: When making the final dilution into your aqueous cell culture medium, visually inspect the solution carefully. If you observe any cloudiness, haziness, or precipitate, it indicates that the compound has fallen out of solution. If this occurs, you may need to lower the final working concentration or reconsider your dilution strategy.

Conclusion

The successful use of the lipophilic prodrug 2',3',5'-Triacetylinosine in cell culture hinges on the correct choice and application of a solubilizing agent. Dimethyl Sulfoxide (DMSO) is the optimal solvent due to its high dissolving power. By preparing a concentrated stock solution in 100% DMSO and employing a careful serial dilution strategy to achieve a final solvent concentration at or below 0.1%, researchers can ensure accurate dosing and minimize solvent-induced artifacts. The inclusion of rigorous validation steps, particularly the mandatory use of a vehicle control, is essential for generating reliable and interpretable data in all in vitro studies.

References

  • Title: Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells Source: ResearchGate URL: [Link]

  • Title: Toxicity of ethanol in low concentrations. Experimental evaluation in cell culture Source: PubMed URL: [Link]

  • Title: Considerations regarding use of solvents in in vitro cell based assays Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines Source: Biomedical Research and Therapy URL: [Link]

  • Title: DMSO usage in cell culture Source: LifeTein URL: [Link]

  • Title: Until what percentage does DMSO remain not toxic to cells.? Source: ResearchGate URL: [Link]

  • Title: In cell culture, can ethanol be used as a solvent for dissolving the drug? Source: ResearchGate URL: [Link]

  • Title: Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays Source: Taylor & Francis Online URL: [Link]

  • Title: PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION) Source: ResearchGate URL: [Link]

  • Title: Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes Source: MDPI URL: [Link]

  • Title: Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines Source: DergiPark URL: [Link]

Sources

Method

Technical Application Note: Solubility Profile &amp; Handling of 2',3',5'-Triacetylinosine

[1] Executive Summary & Chemical Identity 2',3',5'-Tri-O-acetylinosine (CAS: 3181-38-2) is the per-acetylated derivative of the nucleoside inosine.[1][2] In drug development, it serves primarily as a lipophilic prodrug o...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Identity

2',3',5'-Tri-O-acetylinosine (CAS: 3181-38-2) is the per-acetylated derivative of the nucleoside inosine.[1][2] In drug development, it serves primarily as a lipophilic prodrug or a protected intermediate in nucleoside synthesis.

Unlike its parent compound inosine, which is hydrophilic and water-soluble, the acetylation of the 2', 3', and 5' hydroxyl groups drastically alters the physicochemical landscape of the molecule. This modification removes three hydrogen bond donors, significantly increasing the partition coefficient (LogP) and shifting solubility preference from aqueous to organic media.

Key Physicochemical Characteristics:

  • Molecular Formula: C₁₆H₁₈N₄O₈[1]

  • Molecular Weight: 394.34 g/mol

  • Nature: Lipophilic Ester / Protected Nucleoside

  • Critical Handling Constraint: Susceptibility to ester hydrolysis in aqueous media (pH > 7.5 or pH < 4.0).

Solubility Profile: Water vs. Organic Solvents

The following data summarizes the solubility behavior derived from structural analogs (e.g., Triacetyluridine) and standard nucleoside chemistry principles.

Table 1: Comparative Solubility Matrix
Solvent ClassSpecific SolventSolubility RatingEstimated Conc.Primary Application
Polar Aprotic DMSO High > 30 mg/mLPrimary Stock Solution
DMFHigh> 30 mg/mLAlternative Stock / Synthesis
Chlorinated Chloroform (CHCl₃)High> 50 mg/mLExtraction / Synthesis Workup
Dichloromethane (DCM)High> 40 mg/mLPartitioning / Chromatography
Alcohols Ethanol (EtOH)Moderate5–15 mg/mLRecrystallization (Hot)
Methanol (MeOH)Moderate5–15 mg/mLReaction Solvent
Aqueous Water (pH 7) Very Low < 1 mg/mLPrecipitation / Wash
PBS / SalineLow< 0.5 mg/mLBiological Assays (requires co-solvent)

Expert Insight: Do not attempt to dissolve 2',3',5'-Triacetylinosine directly in aqueous buffers for stock preparation. The compound will likely precipitate or form a suspension. Furthermore, prolonged exposure to water—especially at non-neutral pH—accelerates deacetylation, reverting the compound back to Inosine.

Visualizing the Solubility Workflow

The following diagram illustrates the decision logic for solvent selection based on the experimental stage.

SolubilityWorkflow Start Start: 2',3',5'-Triacetylinosine Solid Goal_Bio Goal: Biological Assay Start->Goal_Bio Goal_Syn Goal: Chemical Synthesis Start->Goal_Syn Goal_Pur Goal: Purification Start->Goal_Pur DMSO Dissolve in DMSO/DMF (Stock > 100 mM) Goal_Bio->DMSO High Solubility Chlor Dissolve in DCM/CHCl3 Goal_Syn->Chlor Inert Solvent Alc Dissolve in Hot Ethanol Goal_Pur->Alc Temp-Dependent Solubility Dilute Dilute into Buffer (< 1% DMSO final) DMSO->Dilute Precipitation Risk if >1% React Perform Acylation/Protection Chlor->React Cool Cool to 4°C (Recrystallization) Alc->Cool

Figure 1: Solvent selection decision tree based on experimental intent. Note the specific use of Ethanol for purification via temperature differential.

Detailed Protocols

Protocol A: Preparation of Stable Stock Solutions

Purpose: To create a stable, high-concentration solution for long-term storage and subsequent dilution.[1]

  • Solvent Choice: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard. It prevents hydrolysis (no water present) and offers high solubility.

  • Weighing: Weigh approximately 10 mg of 2',3',5'-Triacetylinosine into a sterile microcentrifuge tube.

    • Calculation: MW = 394.34 g/mol . 10 mg ≈ 25.3 µmol.

  • Dissolution: Add 253 µL of Anhydrous DMSO to achieve a 100 mM stock solution.

  • Mixing: Vortex vigorously for 30 seconds. The solution should be clear and colorless.

    • Troubleshooting: If particulate remains, sonicate in a water bath at 35°C for 2 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

    • Stability: Stable for >6 months in anhydrous DMSO at -20°C.

Protocol B: Solubility Determination (Saturation Shake-Flask Method)

Purpose: To empirically determine the exact solubility limit in a specific solvent (e.g., a novel organic formulation).[1]

  • Excess Addition: Add solid 2',3',5'-Triacetylinosine in excess (e.g., 50 mg) to 1 mL of the target solvent in a glass vial.

  • Equilibration: Shake or stir at a constant temperature (25°C) for 24 hours.

  • Separation: Filter the suspension through a 0.45 µm PTFE syringe filter (hydrophobic membrane) to remove undissolved solid.

    • Note: Do not use Nylon filters if the solvent is aqueous, as the compound may bind non-specifically.

  • Quantification: Dilute the filtrate 1:100 in Methanol and analyze via UV-Vis spectrophotometry (Absorbance at ~250 nm) or HPLC.

    • Validation: Compare peak area against a standard curve prepared from the DMSO stock solution.

Critical Application Notes: Stability & Hydrolysis

The acetyl ester linkages in 2',3',5'-Triacetylinosine are chemically labile. Understanding the degradation pathway is crucial for accurate data interpretation.

Mechanism of Instability

In aqueous environments, hydroxide ions (OH⁻) or protons (H⁺) catalyze the cleavage of the ester bonds, releasing acetic acid and regenerating free Inosine.

Reaction: Triacetylinosine + 3 H₂O → Inosine + 3 Acetic Acid[1]

Visualizing the Degradation Pathway:

Hydrolysis cluster_conditions Risk Factors TAI Triacetylinosine (Lipophilic) Inter Mono/Di-Acetyl Intermediates TAI->Inter Hydrolysis (pH > 8) Ino Inosine (Hydrophilic) Inter->Ino Fast Cond1 pH > 7.5 Cond2 Temp > 37°C Cond3 Serum Esterases

Figure 2: Hydrolysis pathway. Note that biological media often contain esterases that will actively convert the prodrug to Inosine, mimicking chemical hydrolysis.

Prevention Strategy[1][2]
  • Use Anhydrous Solvents: Always prepare stocks in DMSO or DMF stored over molecular sieves.

  • Acidification: If aqueous dilution is strictly necessary for chromatography, maintain pH at 4.5–5.0 using an acetate buffer to minimize spontaneous hydrolysis.

  • Cold Chain: Keep aqueous working solutions on ice and use within 4 hours.

References

  • Context: Provides solubility data for the structural analog Triacetyluridine (DMSO: 30 mg/mL), used as the baseline for lipophilic nucleoside solubility.
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 20058, 2',3',5'-Tri-O-acetyluridine. Retrieved from [Link]

    • Context: Confirms the prodrug nature and esterase susceptibility of per-acetyl
  • Riley, C. M., et al. (1995). Hydrolysis of the prodrug, 2',3',5'-triacetyl-6-azauridine. Pharmaceutical Research, 12(9), 1361-70.[1] Retrieved from [Link]

    • Context: Establishes the kinetics of acetyl group hydrolysis in aqueous solution for triacetyl
  • Context: General principles of solubility for acetylated organic intermediates in chlorin

Sources

Application

Optimizing the Synthesis of Triacetylinosine: A Comprehensive Guide to Maximizing Acetylation Yield

For Immediate Release In the landscape of pharmaceutical development and molecular research, the efficient synthesis of nucleoside analogues is paramount. Triacetylinosine, a protected form of the naturally occurring pur...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of pharmaceutical development and molecular research, the efficient synthesis of nucleoside analogues is paramount. Triacetylinosine, a protected form of the naturally occurring purine nucleoside inosine, serves as a critical intermediate in the synthesis of various therapeutic agents. This application note provides a detailed guide for researchers, scientists, and drug development professionals on optimizing the synthesis yield of 2',3',5'-tri-O-acetylinosine. By delving into the causality behind experimental choices, this document offers field-proven insights and robust protocols to ensure both high yield and purity.

Introduction: The Significance of Triacetylinosine

Inosine and its derivatives are integral to various biological processes and hold significant therapeutic potential. The acetylation of inosine to triacetylinosine is a crucial step to protect the hydroxyl groups of the ribose moiety, enabling selective modifications at other positions of the nucleoside. This protected intermediate is a key building block in the synthesis of novel antiviral and anticancer drugs. Therefore, optimizing its synthesis is a critical step in the drug development pipeline, directly impacting the overall efficiency and cost-effectiveness of producing these vital medicines.

The Chemical Rationale: Understanding the Acetylation Reaction

The acetylation of inosine involves the esterification of the three hydroxyl groups on the ribose sugar with acetyl groups. The most common acetylating agent is acetic anhydride, often in the presence of a base or an acid catalyst. The reaction proceeds via nucleophilic attack of the hydroxyl oxygen on one of the carbonyl carbons of acetic anhydride.

The choice of catalyst and reaction conditions significantly influences the reaction rate, yield, and the profile of byproducts. Basic catalysts, such as pyridine or 4-(dimethylamino)pyridine (DMAP), activate the hydroxyl groups by deprotonation, increasing their nucleophilicity. Acid catalysts, on the other hand, protonate the carbonyl oxygen of the acetic anhydride, making the carbonyl carbon more electrophilic.

A notable side reaction is the cleavage of the N-glycosidic bond, which links the purine base to the ribose sugar, particularly under harsh acidic conditions. This results in the formation of hypoxanthine and acetylated ribose derivatives, thereby reducing the yield of the desired triacetylinosine.[1] Optimization, therefore, hinges on finding conditions that promote rapid acetylation while minimizing this degradation pathway.

Reaction Mechanism Overview

AcetylationMechanism cluster_reactants Reactants cluster_catalysis Catalysis cluster_intermediates Key Intermediates cluster_products Products Inosine Inosine (with -OH groups) ActivatedInosine Activated Inosine (Alkoxide) Inosine->ActivatedInosine Base Catalyst TetrahedralInt Tetrahedral Intermediate Inosine->TetrahedralInt Uncatalyzed Ac2O Acetic Anhydride ActivatedAc2O Protonated Acetic Anhydride Ac2O->ActivatedAc2O Acid Catalyst Ac2O->TetrahedralInt Catalyst Catalyst (e.g., Pyridine, DMAP, or Acid) ActivatedInosine->TetrahedralInt ActivatedAc2O->TetrahedralInt Triacetylinosine 2',3',5'-Tri-O-acetylinosine TetrahedralInt->Triacetylinosine Byproduct Byproduct (e.g., Acetic Acid) TetrahedralInt->Byproduct

Caption: General workflow of the acetylation of inosine.

Optimizing Reaction Parameters for High Yield

The yield of triacetylinosine is highly dependent on several key reaction parameters. A systematic approach to optimizing these variables is crucial for achieving the desired outcome.

Table 1: Key Parameters for Triacetylinosine Synthesis Optimization
ParameterRecommended Range/ValueRationale and Impact on Yield
Temperature 60-80 °CHigher temperatures generally increase the reaction rate. However, excessively high temperatures can promote side reactions, such as the cleavage of the glycosidic bond, leading to a decrease in yield. An optimal temperature of 80°C has been shown to provide a high yield within a reasonable timeframe.[2]
Reaction Time 4-8 hoursSufficient time is required for the reaction to proceed to completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time. A reaction time of 6 hours at 80°C has been found to be optimal in a catalyst-free system.[2]
Stoichiometry of Acetic Anhydride ExcessUsing an excess of acetic anhydride ensures the complete acetylation of all three hydroxyl groups and can also serve as the reaction solvent.
Catalyst Pyridine, DMAP, or Catalyst-freeThe choice of catalyst affects the reaction mechanism and rate. DMAP is a highly efficient nucleophilic catalyst. Pyridine acts as a base catalyst and solvent. A catalyst-free system using a reusable acetic anhydride/acetic acid mixture has been shown to be highly effective and economical for large-scale synthesis.[2]
Solvent Acetic Anhydride/Acetic Acid, PyridineThe solvent should be inert to the reaction conditions and capable of dissolving the reactants. Using acetic anhydride as both the reactant and solvent is a common and effective approach. A mixture of acetic anhydride and acetic acid can be a reusable and cost-effective solvent system.[2]

Recommended Protocols for Triacetylinosine Synthesis

Two primary protocols are presented here, offering flexibility based on available resources and desired scale of production.

Protocol 1: High-Yield, Catalyst-Free Acetylation in a Reusable Solvent System

This protocol is adapted from a highly efficient and practical method for large-scale synthesis, boasting a yield of up to 90%.[2]

Materials:

  • Inosine

  • Acetic anhydride

  • Acetic acid

  • Ethanol

  • Deionized water

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Rotary evaporator

  • Buchner funnel and filter paper

  • Crystallization dish

Procedure:

  • To a round-bottom flask, add inosine (e.g., 200 g, 746 mmol) and a 60% acetic anhydride-acetic acid mixture (800 mL).

  • Stir the mixture and heat to 80°C in an oil bath for approximately 10 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, remove the solvent under vacuum using a rotary evaporator. The recovered acetic anhydride/acetic acid mixture can be reused for subsequent batches.

  • Co-evaporate the oily residue with ethanol (50 mL) to remove residual acetic acid.

  • Recrystallize the resulting oily residue from hot deionized water to obtain pure 2',3',5'-tri-O-acetylinosine as a white solid.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Protocol 2: Classic Pyridine-Catalyzed Acetylation

This is a traditional and widely used method for the acetylation of nucleosides.

Materials:

  • Inosine

  • Anhydrous pyridine

  • Acetic anhydride

  • Toluene

  • Silica gel for column chromatography

  • Ethyl acetate/petroleum ether mixture

Equipment:

  • Round-bottom flask with a magnetic stirrer and a drying tube

  • Ice bath

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Suspend inosine in anhydrous pyridine in a round-bottom flask.

  • Cool the mixture in an ice bath and add acetic anhydride dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.

  • Remove the pyridine and excess acetic anhydride under reduced pressure. Co-evaporate with toluene several times to ensure the complete removal of pyridine.[3]

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/petroleum ether) to afford pure triacetylinosine.

Workflow Comparison

WorkflowComparison cluster_protocol1 Protocol 1: Catalyst-Free cluster_protocol2 Protocol 2: Pyridine-Catalyzed P1_Start Start: Inosine + Ac2O/AcOH P1_React React at 80°C, 10h P1_Start->P1_React P1_Evap Evaporate & Recover Solvent P1_React->P1_Evap P1_Recrys Recrystallize from Water P1_Evap->P1_Recrys P1_End End: High-Purity Triacetylinosine (90% Yield) P1_Recrys->P1_End P2_Start Start: Inosine + Pyridine + Ac2O P2_React React at 0°C to RT P2_Start->P2_React P2_Evap Evaporate & Co-evaporate with Toluene P2_React->P2_Evap P2_Chrom Column Chromatography P2_Evap->P2_Chrom P2_End End: Pure Triacetylinosine P2_Chrom->P2_End

Caption: Comparison of the workflows for catalyst-free and pyridine-catalyzed synthesis.

Purification and Characterization: Ensuring Product Quality

Purification:

Recrystallization is a powerful technique for purifying solid compounds.[4] For triacetylinosine synthesized via the catalyst-free method, recrystallization from hot water is a simple and effective method to obtain a high-purity product.[2] For smaller-scale reactions or when impurities are more challenging to remove, silica gel column chromatography is the preferred method.

Characterization:

The identity and purity of the synthesized triacetylinosine should be confirmed using standard analytical techniques.

Table 2: Analytical Methods for Triacetylinosine Characterization
Analytical MethodExpected Results and Interpretation
High-Performance Liquid Chromatography (HPLC) A single major peak with a specific retention time indicates high purity. The mobile phase typically consists of a buffered aqueous solution and an organic modifier like methanol or acetonitrile on a C18 column.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy 1H NMR will show characteristic signals for the acetyl protons (around 2.0-2.2 ppm) and the ribose protons. 13C NMR will confirm the presence of the acetyl carbonyl carbons and the ribose carbons.
Mass Spectrometry (MS) The mass spectrum should show the molecular ion peak corresponding to the molecular weight of triacetylinosine (C16H18N4O8, MW: 394.34 g/mol ).[6] A characteristic mass shift of +42.0106 Da for each acetyl group compared to inosine can be observed.[7]
Melting Point A sharp melting point in the range of 234-236 °C is indicative of high purity.[8]

Safety Precautions

Working with the reagents involved in triacetylinosine synthesis requires strict adherence to safety protocols.

  • Acetic Anhydride: Corrosive, flammable, and causes severe skin burns and eye damage. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Pyridine: Flammable, harmful if swallowed or inhaled, and can cause skin and eye irritation. Use in a fume hood and wear appropriate PPE.

  • 4-(Dimethylamino)pyridine (DMAP): Toxic and an irritant. Avoid inhalation and contact with skin and eyes.

  • Acetic Acid: Corrosive and causes severe skin burns and eye damage. Handle with care in a well-ventilated area.

Always consult the Safety Data Sheets (SDS) for each chemical before use and dispose of chemical waste according to institutional guidelines.

Conclusion

The efficient synthesis of triacetylinosine is a cornerstone for the development of numerous purine-based therapeutics. By carefully controlling reaction parameters such as temperature, time, and catalyst choice, researchers can significantly optimize the yield and purity of this crucial intermediate. The catalyst-free method using a reusable acetic anhydride/acetic acid solvent system offers a particularly attractive route for large-scale, cost-effective, and environmentally conscious production. Rigorous purification and characterization are essential to ensure the quality of the final product, paving the way for successful downstream applications in drug discovery and development.

References

  • Deng, Y., Tao, D., Zhang, Y., & Xie, W. (2009). Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. Jingxi Huagong Zhongjianti, 39(5), 30-33. [Link]

  • Xu, S., Held, I., Kempf, B., Mayr, H., Steglich, W., & Zipse, H. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Chemistry, 11(16), 4751-4757. [Link]

  • Xia, Y., et al. (2022). The practical acetylation of nucleosides using acetic anhydride/acetic acid as a reusable solvent. Journal of Chemical Research. [Link]

  • Raitanen, J-E. (2014). Answer to "How can I get acetylation with acetic anhydride and prydine?". ResearchGate. [Link]

  • Bridson, P. K., Markiewicz, W. T., & Reese, C. B. (1977). Acylation of 2′,3′,5′-tri-O-acetylguanosine. Journal of the Chemical Society, Chemical Communications, (22), 791-792. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • ResearchGate. (n.d.). RP-HPLC approach for concurrent quantification of trifluridine and tipiracil pharmaceutical and in bulk forms: Development and validation. [Link]

  • Boyle, R. G., et al. (2010). Application of the CIRAD mass spectrometry approach for lysine acetylation site discovery. Journal of the American Society for Mass Spectrometry, 21(7), 1148-1156. [Link]

  • PubChem. (n.d.). 2',3',5'-Tri-O-acetylinosine. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Wockhardt Research Centre. (2008). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 70(1), 89-93. [Link]

  • Steffan, J. S., et al. (2004). Mass Spectrometric Identification of Novel Lysine Acetylation Sites in Huntingtin. Molecular and Cellular Proteomics, 3(4), 403-410. [Link]

  • Xu, S., et al. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Chemistry (Weinheim an der Bergstrasse, Germany), 11(16), 4751–4757. [Link]

  • International Journal of Research in Pharmacy and Chemistry. (2015). A validated rapid rp-uhplc method for determination of assay and related substances in ttbb. [Link]

  • Google Patents. (1977).
  • MassBank. (2011). Purine nucleotides. [Link]

  • Eisink, N. N. H. M., & Canrinus, T. R. (2022, October 14). Chemical/Laboratory Techniques: Recrystallization [Video]. YouTube. [Link]

  • Pawełczyk, A., & Sobiak, S. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 62(5), 341-347. [Link]

  • Xu, S., et al. (2005). The DMAP‐Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4‐(Dimethylamino)pyridine). Chemistry – A European Journal, 11(16), 4751-4757. [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. [Link]

  • Scriven, E. F. V., & Murugan, R. (2005). Catalysis by 4-dialkylaminopyridines. Angewandte Chemie International Edition, 44(42), 6736-6750. [Link]

  • ResearchGate. (2016). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • Čapek, A., & Farkaš, J. (1970). Acetylation and cleavage of purine nucleosides. Synthesis of 6-azauridine, 5-fluorouridine, and 5-methyluridine. Collection of Czechoslovak Chemical Communications, 35(4), 1387-1391. [Link]

  • ResearchGate. (n.d.). NMR studies of the conformations of 2,3,4-tri-O-acetyl-xylopyranosyl.... [Link]

  • BuyersGuideChem. (n.d.). 2',3',5'-Tri-O-acetylinosine. [Link]

  • YouTube. (2024, February 22). Acylation of an amine using acetic anhydride. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization - Single Solvent. [Link]

  • Nature Communications. (2015). Discovery of protein acetylation patterns by deconvolution of peptide isomer mass spectra. [Link]

  • Leslie, J. M. (2020, September 30). Acylation using an anhydride [Video]. YouTube. [Link]

  • Smith, B. C., & Denu, J. M. (2009). Targeted Quantitation of Acetylated Lysine Peptides by Selected Reaction Monitoring Mass Spectrometry. Methods in molecular biology (Clifton, N.J.), 527, 205–214. [Link]

Sources

Method

Application Note: Structural Characterization of 2',3',5'-Tri-O-acetylinosine via 1H NMR Spectroscopy

This Application Note is designed as a definitive technical guide for the structural characterization of 2',3',5'-Tri-O-acetylinosine (also known as Inosine Triacetate).[1][2] It synthesizes theoretical principles with p...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the structural characterization of 2',3',5'-Tri-O-acetylinosine (also known as Inosine Triacetate).[1][2] It synthesizes theoretical principles with practical experimental data to provide a robust framework for peak assignment.

Abstract & Scope

2',3',5'-Tri-O-acetylinosine is a critical intermediate in nucleoside chemistry and a prodrug scaffold for enhancing the lipophilicity of inosine.[1][2] Accurate 1H NMR characterization is essential for verifying the regioselectivity of acetylation and ensuring the integrity of the purine base. This guide provides a detailed protocol for peak assignment, distinguishing the unique magnetic environments of the acetylated ribose moiety and the hypoxanthine base.

Chemical Structure & Numbering

To ensure accurate assignment, we utilize the standard purine nucleoside numbering scheme.[2] The ribose carbons are designated with primes (1'–5') to distinguish them from the base positions (1–9).[1]

Triacetylinosine_Structure cluster_base Hypoxanthine Base cluster_sugar Tri-O-acetyl Ribose N1 N1-H (Exchangeable) C2 H2 (Aromatic Singlet) C8 H8 (Aromatic Singlet) C1_prime H1' (Anomeric Doublet) C1_prime->C2 C2_prime H2' (Deshielded) Ac_Groups 3x Acetyl CH3 (Singlets ~2.0 ppm) C2_prime->Ac_Groups O-Ac C3_prime H3' (Deshielded) C3_prime->Ac_Groups O-Ac C5_prime H5'/H5'' (Diastereotopic) C5_prime->Ac_Groups O-Ac

Figure 1: Structural correlation map highlighting key magnetic environments for NMR assignment.

Experimental Protocol

Sample Preparation[1][2][3][4]
  • Solvent Selection: DMSO-d6 is the preferred solvent.[1]

    • Reasoning: It ensures solubility and slows proton exchange, allowing the observation of the N1-H (NH) proton, which is often invisible in CDCl3.[1][2]

  • Concentration: 5–10 mg of sample in 600 µL of solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.[1]

Instrument Parameters
  • Frequency: 400 MHz or higher recommended for resolving the H2'/H3' coupling.

  • Pulse Sequence: Standard 1D proton (zg30).[1]

  • Relaxation Delay (D1): Set to ≥ 2.0 seconds to ensure full relaxation of the acetyl methyl protons for accurate integration.

  • Scans (NS): 16–64 scans depending on concentration.[1]

Results & Discussion: Peak Assignment

The spectrum of 2',3',5'-Tri-O-acetylinosine is defined by three distinct regions: the Aromatic/Base region (downfield), the Ribose region (mid-field), and the Acetyl region (upfield).[1][2]

Master Assignment Table (DMSO-d6)
Chemical Shift (δ ppm)MultiplicityIntegralAssignmentStructural Insight
12.45 Broad Singlet1HN1-H Exchangeable imide proton; confirms hypoxanthine form (keto tautomer).[1][2]
8.35 Singlet1HH8 Purine proton; typically deshielded by N7/N9.
8.12 Singlet1HH2 Purine proton; located between N1 and N3.
6.15 Doublet (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Hz)
1HH1' Anomeric proton. The coupling constant indicates a ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

-configuration.
5.90 dd or t1HH2' Strongly deshielded by the 2'-O-acetyl group.[1]
5.60 dd or t1HH3' Strongly deshielded by the 3'-O-acetyl group.[1]
4.30 – 4.45 Multiplet3HH4', H5', H5'' H4' overlaps with the diastereotopic H5' protons; all deshielded by 5'-O-acetyl.[1][2]
2.12 Singlet3HOAc (2') Acetyl methyl group.[1]
2.06 Singlet3HOAc (3') Acetyl methyl group.[1]
2.02 Singlet3HOAc (5') Acetyl methyl group.[1]

Note: Exact chemical shifts may vary by ±0.05 ppm depending on concentration and temperature.

Detailed Mechanistic Analysis[1][2][5]
The Base Protons (H2 vs. H8)

In DMSO-d6, the H8 proton (C8-H) typically resonates slightly downfield of H2 (C2-H) due to the anisotropic effect of the five-membered imidazole ring and the glycosidic bond at N9.[1]

  • Validation: A NOESY experiment would show a correlation between H8 and the sugar H1' (and potentially H2'), whereas H2 is spatially isolated from the sugar moiety.

The Ribose "Fingerprint"

Acetylation causes a significant downfield shift (deshielding) of the protons attached to the carbon bearing the acetate.

  • Unmodified Inosine: H2' and H3' typically appear around 4.0–4.5 ppm.

  • Triacetylinosine: The esterification shifts H2' and H3' to the 5.5–6.0 ppm region. This "shift dispersion" makes the acetylated ribose much easier to resolve than the free nucleoside.

  • H1' Coupling: The doublet at ~6.15 ppm with ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     Hz is characteristic of the 
    
    
    
    -anomer in a C2'-endo/C3'-endo equilibrium typical of nucleosides.
The Acetyl Methyls

Three sharp singlets appear around 2.0–2.15 ppm.

  • While often overlapping, the 2'-OAc is frequently the most downfield due to its proximity to the anomeric center and the base.

  • Integration Check: These three peaks must integrate to 9H total (3H each) relative to the 1H aromatic signals. A deviation here suggests partial deacetylation (hydrolysis).[1]

Troubleshooting & Impurities

Troubleshooting_Flow Start Spectrum Acquired Check_NH Is N1-H visible (>12 ppm)? Start->Check_NH Yes_NH Yes_NH Check_NH->Yes_NH Yes No_NH Possible H/D Exchange or CDCl3 used. Retry in dry DMSO-d6. Check_NH->No_NH No Check_Ac Do Acetyls integrate to 9H? Yes_Ac Yes_Ac Check_Ac->Yes_Ac Yes No_Ac Partial Hydrolysis. Check for free AcOH (singlet ~1.9 ppm). Check_Ac->No_Ac No (<9H) Check_H2O Check Water Peak (3.33 ppm in DMSO) Final Final Check_H2O->Final Validation Complete Yes_NH->Check_Ac Yes_Ac->Check_H2O

Figure 2: Diagnostic workflow for validating sample integrity.

  • Missing N1-H: If the peak at 12.45 ppm is absent, the sample may contain water which facilitates rapid exchange, or the spectrum was taken in CDCl3 where the NH is often too broad to observe.

  • Extra Acetyl Peak: A singlet at ~1.91 ppm indicates free acetic acid, a common byproduct if the sample was not dried thoroughly after synthesis or if hydrolysis occurred.[2]

References

  • General Nucleoside Shifts: Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1][2] J. Org.[1][3] Chem. 1997, 62, 7512–7515.[1][2] Link[1][2]

  • Inosine Triacetate Synthesis & Data: Pospíšil, P., et al. "Photochemical Cu(III)-mediated trifluoromethylation of (hetero)arenes and biomolecules."[1][2][4] Chem. Sci.[1][4] 2024, 15, 430-435.[1][2] (Referencing Inosine triacetate 39d characterization). Link

  • Azide-Tetrazole Equilibrium: Dahl, B., et al. "Azide–Tetrazole Equilibrium of C-6 Azidopurine Nucleosides."[1][2][5] J. Org.[1][3] Chem. 2009. (Detailed proton shifts for Inosine Triacetate precursor). Link

  • Analogous Adenosine Data: Tararov, V. I., et al. "N6-Acetyl-2',3',5'-tri-O-acetyladenosine; A Convenient Substrate for Regioselective N6-Alkylations."[1][2] Synthesis. 2011.[1] Link[1][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Triacetylinosine (TAI) Solubility &amp; Media Integration

[1][2][3] Topic: Preventing precipitation of 2',3',5'-Tri-O-acetylinosine in cell culture media. Audience: Researchers, metabolic engineers, and drug development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Topic: Preventing precipitation of 2',3',5'-Tri-O-acetylinosine in cell culture media. Audience: Researchers, metabolic engineers, and drug development scientists. Document Type: Technical Troubleshooting Guide & FAQ.

Core Directive: The Solubility Paradox

Why does Triacetylinosine precipitate? Triacetylinosine (TAI) is chemically distinct from its parent compound, Inosine.[1][2] While Inosine is highly polar and water-soluble, TAI is modified with three acetyl groups at the 2', 3', and 5' positions.[2][3] This modification serves a specific biological purpose: it significantly increases lipophilicity, allowing TAI to passively diffuse across cell membranes more efficiently than Inosine (which relies on nucleoside transporters).[2]

However, this increased lipophilicity is the root cause of your solubility issues.

  • Inosine: Hydrophilic (LogP ≈ -2.0).[1][2][3] Soluble in aqueous media.[4][5][6]

  • Triacetylinosine: Hydrophobic (LogP ≈ 1.0).[1][2] "Sparingly soluble" in water; requires organic solvents (DMSO) for high-concentration stocks.[1][2][3]

When you rapidly introduce a hydrophobic DMSO stock into an aqueous, salt-rich environment (cell culture media), the solvent power drops instantaneously.[1][2][3] If the local concentration of TAI exceeds its aqueous solubility limit before it can disperse, it "crashes out" as a white precipitate.

Master Protocol: Preparation & Integration

To prevent precipitation, you must control the rate of dilution and the thermodynamic state of the solution.

Phase A: Stock Solution Preparation

The goal is to create a stable, anhydrous concentrate.

ParameterSpecificationReasoning
Solvent DMSO (Anhydrous) , ≥99.9%Water content in DMSO lowers TAI solubility and promotes hydrolysis of acetyl groups.[1][2][3]
Max Concentration 50 mM (~19.7 mg/mL)Higher concentrations (e.g., 100 mM) are possible but increase the risk of "shock precipitation" upon media addition.
Storage -20°C, DesiccatedPrevents moisture absorption.[1][2][3] TAI is an ester; moisture leads to deacetylation.
Vessel Glass or PolypropyleneAvoid polystyrene, which can be damaged by concentrated DMSO.
Phase B: The "Dropwise-Vortex" Integration Method

This is the critical step where 90% of errors occur.[1][2] Do not simply pipette the stock into the bottle.

Prerequisites:

  • Pre-warm cell culture media to 37°C . (Cold media lowers solubility limits).[1][2]

  • Ensure TAI stock is fully thawed and at Room Temperature (RT) .

Step-by-Step Workflow:

  • Aliquot Media: Transfer the required volume of media (e.g., 50 mL) into a sterile tube or flask.

  • Create Vortex: Place the media tube on a vortex mixer set to medium-low speed . You want a gentle "swirl," not violent frothing (which denatures media proteins).[2]

  • Subsurface Injection: While vortexing, insert the pipette tip just below the surface of the media.

  • Slow Release: Dispense the TAI stock dropwise (approx. 10 µL/sec).

    • Why? This prevents a high local concentration of TAI/DMSO at the injection site.

  • Equilibration: Continue vortexing for 10 seconds after addition.

  • Inspection: Hold the tube up to a light source. The solution should be clear. If it looks "milky" or turbid, precipitation has occurred.[6]

Visualization: Solubility Workflows

Figure 1: Optimal Solubilization & Dilution Logic

TAI_Workflow Powder TAI Powder (Hydrophobic) Mix Dissolve & Vortex Powder->Mix DMSO Anhydrous DMSO (Solvent) DMSO->Mix Stock 50mM Stock Solution (Clear, Stable) Inject Subsurface Injection (Dropwise) Stock->Inject Media Culture Media (37°C, Aqueous) Media->Inject  Vortexing Mix->Stock  Complete Solubilization Result Stable Media (No Precipitate) Inject->Result  Slow Rate (<10µL/s) Fail Precipitation (Turbid) Inject->Fail  Rapid Bolus

Caption: Logical workflow for converting hydrophobic TAI powder into a stable aqueous cell culture supplement.

Troubleshooting Center (FAQ)

Q1: I see a white precipitate immediately after adding the stock. Can I filter it out?

Answer: No. If you filter a precipitated solution (0.22 µm), you are removing the active drug. The concentration of TAI in the media will be unknown and significantly lower than calculated.

  • Root Cause: You likely added the DMSO stock too fast, or the media was too cold (4°C).

  • Solution: Discard the aliquot. Repeat the process using pre-warmed media (37°C) and the dropwise-vortex method .

Q2: The solution was clear initially, but crystals appeared after 24 hours in the incubator.

Answer: This indicates supersaturation failure . While the initial mixing dispersed the compound, the thermodynamic limit was exceeded, or evaporation occurred.

  • Check 1 (Evaporation): Is the volume in the well significantly reduced? Evaporation increases salt and drug concentration, driving precipitation.

  • Check 2 (Hydrolysis): TAI can hydrolyze to di- or mono-acetylinosine and eventually inosine over time.[1][2][3] While inosine is soluble, intermediate breakdown products might have different solubility profiles or interact with serum proteins.

  • Remedy: Lower your working concentration. If you are at 100 µM, try 50 µM. Ensure humidity in the incubator is maintained (>95%).

Q3: Can I use Ethanol instead of DMSO?

Answer: Not recommended. While TAI has some solubility in ethanol, ethanol is more volatile than DMSO. In a cell culture incubator (37°C), ethanol evaporation from the media surface can cause rapid local cooling and concentration changes, leading to "crust" formation at the meniscus. DMSO is non-volatile at 37°C and safer for maintaining solubility.

Q4: My cells are sensitive to DMSO. What is the limit?

Answer: Most mammalian cell lines tolerate 0.1% to 0.5% (v/v) DMSO.

  • If your stock is 50 mM and you need a 50 µM final concentration, your dilution factor is 1:1000.

  • This results in 0.1% DMSO , which is generally safe.[7]

  • Control: Always run a "Vehicle Control" (Media + 0.1% DMSO without TAI) to ensure any observed toxicity is from the drug, not the solvent.

Diagnostic Decision Tree

Use this logic flow to diagnose precipitation events in your lab.

TAI_Troubleshooting Start Precipitation Observed? Timing When did it occur? Start->Timing Immediate Immediately upon mixing Timing->Immediate Delayed After 24-48 hours Timing->Delayed CheckRate Did you vortex & add dropwise? Immediate->CheckRate CheckConc Is Conc > Solubility Limit? Delayed->CheckConc CheckTemp Was media at 37°C? CheckRate->CheckTemp Yes Soln1 Action: Use Dropwise Method CheckRate->Soln1 No Soln2 Action: Pre-warm Media CheckTemp->Soln2 No CheckEvap Is incubator humidified? CheckConc->CheckEvap No Soln3 Action: Reduce Conc. CheckConc->Soln3 Yes Soln4 Action: Check Water Pan/Seal CheckEvap->Soln4 No

Caption: Diagnostic tree for identifying the root cause of TAI precipitation based on timing and environmental factors.

References

  • National Institutes of Health (PubChem). (2024).[1] Compound Summary: 2',3',5'-Tri-O-acetylinosine (CID 516862281).[1][2][3] Retrieved from [Link][1][2][3]

Sources

Optimization

Technical Support Center: Triacetylinosine Hydrolysis Impurity Analysis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting and frequently ask...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the identification and management of hydrolysis impurities in triacetylinosine samples. Understanding the stability of triacetylinosine and its degradation pathways is critical for ensuring data integrity in research and maintaining product quality in drug development.[1][2]

Section 1: Understanding Triacetylinosine Hydrolysis

Triacetylinosine (TAI) is an acetylated prodrug of inosine, designed to enhance bioavailability. However, the ester linkages of the acetyl groups are susceptible to hydrolysis, particularly under non-neutral pH conditions or in the presence of moisture.[3] This degradation process can lead to the formation of several impurities that may impact the compound's efficacy, safety, and stability.

The primary hydrolysis pathway involves the sequential removal of the acetyl groups from the ribose moiety, leading to the formation of diacetylinosine, monoacetylinosine, and ultimately, inosine.

Hydrolysis Pathway Diagram

Hydrolysis_Pathway TAI Triacetylinosine (2',3',5'-Tri-O-acetylinosine) DAI Diacetylinosine isomers TAI->DAI + H2O - CH3COOH AceticAcid Acetic Acid TAI->AceticAcid MAI Monoacetylinosine isomers DAI->MAI + H2O - CH3COOH DAI->AceticAcid Inosine Inosine MAI->Inosine + H2O - CH3COOH MAI->AceticAcid

Caption: Stepwise hydrolysis of Triacetylinosine to Inosine.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the analysis of triacetylinosine and its impurities.

Q1: What are the primary hydrolysis impurities of triacetylinosine?

The primary hydrolysis impurities are 2',3'-di-O-acetylinosine, 2',5'-di-O-acetylinosine, 3',5'-di-O-acetylinosine, 2'-mono-O-acetylinosine, 3'-mono-O-acetylinosine, 5'-mono-O-acetylinosine, and inosine. The specific isomers and their relative abundance can depend on the conditions of hydrolysis.

Q2: Why am I seeing unexpected peaks in my HPLC chromatogram?

Unexpected peaks can arise from several sources. In the context of triacetylinosine, these are most commonly hydrolysis-related impurities. The presence of moisture in your sample, solvent, or mobile phase can lead to on-column or pre-injection degradation.[4] It is also crucial to consider that degradation can occur under various stress conditions, including acidic, basic, and oxidative environments.[5]

Q3: How can I prevent the hydrolysis of my triacetylinosine samples during preparation and analysis?

Minimizing exposure to water and non-neutral pH is key.

  • Solvent Selection: Use anhydrous solvents for sample dissolution and mobile phases where possible. If aqueous mobile phases are necessary, prepare them fresh and consider buffering them at a neutral pH.

  • Temperature Control: Store samples at low temperatures (2-8°C or frozen) to slow down the rate of hydrolysis.[6][7] Avoid repeated freeze-thaw cycles.

  • Sample Handling: Prepare samples immediately before analysis to minimize the time they spend in solution.

Q4: What is the best analytical technique to identify and quantify these impurities?

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and effective technique for separating and quantifying triacetylinosine and its hydrolysis products.[1][8] For structural confirmation of unknown impurities, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[9][][11]

Section 3: Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the analysis of triacetylinosine samples.

Observed Problem Potential Cause(s) Recommended Action(s)
Poor peak shape (tailing or fronting) for triacetylinosine or impurities. 1. Inappropriate mobile phase pH. 2. Column degradation. 3. Sample overload.1. Adjust the mobile phase pH to ensure the analytes are in a single ionic state. 2. Use a guard column and ensure the mobile phase is compatible with the column chemistry. 3. Reduce the injection volume or sample concentration.
Inconsistent retention times. 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column equilibration issues.1. Ensure proper mobile phase mixing and degassing. 2. Use a column oven to maintain a consistent temperature.[12] 3. Equilibrate the column with the mobile phase for a sufficient time before injection.
Appearance of new impurity peaks over time in the same sample solution. 1. On-going hydrolysis in the sample vial. 2. Photodegradation.1. Re-prepare the sample and analyze immediately. Use an autosampler with temperature control if available. 2. Store samples in amber vials to protect from light.[4]
Difficulty in separating isomeric di- or mono-acetylinosine impurities. 1. Insufficient chromatographic resolution.1. Optimize the HPLC method. This may involve adjusting the gradient slope, changing the organic modifier, or using a different column chemistry (e.g., a different C18 phase or a phenyl-hexyl column).

Section 4: Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general-purpose, stability-indicating HPLC method for the analysis of triacetylinosine and its hydrolysis impurities.[1][13]

  • Chromatographic System:

    • HPLC with a UV/PDA detector.

    • Data acquisition and processing software.

  • Materials:

    • Triacetylinosine reference standard and sample.

    • HPLC-grade acetonitrile and water.

    • Formic acid.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient:

      Time (min) %B
      0.0 10
      20.0 50
      25.0 90
      30.0 90
      30.1 10

      | 35.0 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the triacetylinosine sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the degradation pathways and demonstrating the specificity of analytical methods.[1][2][4][14]

  • Acid Hydrolysis:

    • Dissolve triacetylinosine in 0.1 M HCl to a concentration of 1 mg/mL.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Dissolve triacetylinosine in 0.1 M NaOH to a concentration of 1 mg/mL.

    • Incubate at room temperature for 1 hour.

    • Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Dissolve triacetylinosine in a solution of 3% hydrogen peroxide to a concentration of 1 mg/mL.

    • Incubate at room temperature for 24 hours.

    • Analyze by HPLC.

Analytical Workflow Diagram

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample Triacetylinosine Sample Dissolution Dissolve in Anhydrous Solvent Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration HPLC HPLC-UV/PDA Analysis Filtration->HPLC LCMS LC-MS for Impurity Identification HPLC->LCMS If unknown peaks Quantification Quantify Impurities HPLC->Quantification NMR NMR for Structural Confirmation LCMS->NMR For definitive structure LCMS->Quantification Reporting Report Results Quantification->Reporting

Caption: General workflow for analyzing triacetylinosine impurities.

Section 5: Advanced Characterization

When HPLC-UV is insufficient for definitive identification of an impurity, more advanced techniques are required.

  • Mass Spectrometry (MS): LC-MS provides molecular weight information for each impurity, which is crucial for proposing potential structures. Fragmentation patterns from MS/MS experiments can further elucidate the structure by showing how the molecule breaks apart.[15][16][17][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for structural elucidation.[19] By analyzing the chemical shifts and coupling constants in the ¹H and ¹³C NMR spectra, the exact positions of the acetyl groups can be determined, allowing for the unambiguous identification of isomeric impurities.[20][21]

References

  • Charde, M. S. et al. (2021). Degradation Profiling by RP- HPLC: A Review. IJPPR. Available at: [Link]

  • Rao, R. N., & Kumar, A. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 61, 153-161. Available at: [Link]

  • Van Den Berg, M., et al. (2012). Application of reverse-phase HPLC to quantify oligopeptide acetylation eliminates interference from unspecific acetyl CoA hydrolysis. PLoS One, 7(8), e43668. Available at: [Link]

  • Wu, H. N., et al. (2015). Synthesis of impurities of terazosin hydrochloride. Chinese Journal of Medicinal Chemistry, 25(6), 446-449. Available at: [Link]

  • Glass, B. D., & Haywood, A. (2006). Stability of acetylcysteine solution repackaged in oral syringes and associated cost savings. Journal of Pharmacy Practice and Research, 36(3), 196-199. Available at: [Link]

  • ResearchGate. (n.d.). The MS/MS spectra and proposed fragmentation for tyrosine in positive ion mode. [Image]. Available at: [Link]

  • Kim, J. H., et al. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. Molecules, 28(22), 7629. Available at: [Link]

  • Vlase, D., et al. (2021). Highly Efficient Hydrolysis of Hesperidin and Naringin and Synthesis of Their Aglycone Acetates Under Microwave Irradiation. Molecules, 26(2), 438. Available at: [Link]

  • Kim, J. H., et al. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. PubMed. Available at: [Link]

  • Singh, S., & Kumar, V. (2016). Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Indian Journal of Pharmaceutical Education and Research, 50(3), 345-359. Available at: [Link]

  • Walker, S. E., et al. (2012). Stability of Aseptically Prepared Tazocin Solutions in Polyvinyl Chloride Bags. The Canadian Journal of Hospital Pharmacy, 65(3), 195-202. Available at: [Link]

  • ResearchGate. (n.d.). Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. Available at: [Link]

  • Al-kassas, R., & Wen, J. (2016). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. Pharmaceutics, 8(2), 16. Available at: [Link]

  • DiVerdi, J. A. (n.d.). Exp. 21 NMR Study of a Reversible Hydrolysis Reaction. Available at: [Link]

  • Walker, S. E., et al. (2012). Stability of Aseptically Prepared Tazocin Solutions in Polyvinyl Chloride Bags. PubMed Central. Available at: [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. Available at: [Link]

  • Zhang, Y., et al. (2020). Investigation of Photostability of Istradefylline Aqueous Solution. ResearchGate. Available at: [Link]

  • NJ Labs. (n.d.). Analytical Chemistry Testing by Type. Available at: [Link]

  • Venkatesh, D. N., & Shanmuga Kumar, S. D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Available at: [Link]

  • Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Available at: [Link]

  • Grenda, A., et al. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 64(3), 195-201. Available at: [Link]

  • Rad-Tadayon, S., et al. (2017). Stability of 2 mg/mL Adenosine Solution in Polyvinyl Chloride and Polyolefin Infusion Bags. International Journal of Pharmaceutical Compounding, 21(6), 510-514. Available at: [Link]

  • Lacabanne, D., et al. (2022). Solid-State NMR Reveals Asymmetric ATP Hydrolysis in the Multidrug ABC Transporter BmrA. Journal of the American Chemical Society, 144(27), 12096-12101. Available at: [Link]

  • Waters Corporation. (2018, August 22). Fundamentals of MS (7 of 7) - Fragmentation [Video]. YouTube. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Chapter 6: Analytical Methods. Available at: [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

  • Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of APS hydrolysis. [Image]. Available at: [Link]

  • Law, B. G., et al. (2012). Analysis of the hydrolysis of inulin using real time 1H NMR spectroscopy. Carbohydrate Research, 361, 197-202. Available at: [Link]

  • Wang, H., et al. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal, 5(2), 37-40. Available at: [Link]

Sources

Troubleshooting

Technical Support: Solubilizing Triacetylinosine (TAI)

Topic: Overcoming poor solubility of triacetylinosine in PBS Content Type: Technical Support Center & Troubleshooting Guide Audience: Researchers, Scientists, and Drug Development Professionals The Core Challenge: Why TA...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming poor solubility of triacetylinosine in PBS Content Type: Technical Support Center & Troubleshooting Guide Audience: Researchers, Scientists, and Drug Development Professionals

The Core Challenge: Why TAI Precipitates in PBS

The Issue: You are likely experiencing immediate precipitation ("crashing out") when adding a concentrated stock of Triacetylinosine (TAI) to Phosphate Buffered Saline (PBS).

The Science: Triacetylinosine is a prodrug of inosine designed to enhance membrane permeability. By acetylating the hydroxyl groups on the ribose sugar, the molecule’s polarity is drastically reduced, shifting its partition coefficient (LogP) towards lipophilicity.

  • Inosine: Hydrophilic (Polar), soluble in aqueous buffers.

  • Triacetylinosine: Hydrophobic (Non-polar), insoluble in aqueous buffers.

When you introduce a TAI/DMSO stock into PBS, the water molecules in the buffer immediately cluster around the DMSO, leaving the hydrophobic TAI molecules to aggregate and crystallize. This is known as "Solvent Shock."

Troubleshooting Guides & Protocols

Guide A: The "Solvent Shift" Protocol (For In Vitro / Cell Culture)

Use this when you need dissolved TAI for cell treatments at concentrations < 100 µM.

User Question: "I added my 100 mM DMSO stock to PBS and it turned cloudy immediately. How do I fix this?"

The Solution: Do not add the stock directly to a large volume of cold PBS. You must lower the kinetic barrier to solvation.

Step-by-Step Protocol:

  • Prepare Stock: Dissolve TAI in high-grade DMSO (anhydrous) at 50 mM . Vortex until completely clear.

  • Pre-warm Buffer: Warm your PBS or media to 37°C . Solubility increases significantly with temperature.

  • The "Drop-wise" Technique:

    • Place your tube of warm PBS on a vortex mixer set to medium speed.

    • Slowly add the DMSO stock drop-by-drop into the vortexing vortex.

    • Crucial: Do not exceed 0.5% - 1.0% v/v final DMSO concentration. Most cell lines tolerate up to 0.5% DMSO.

  • Sonication: If a faint haze remains, sonicate in a water bath at 37°C for 5–10 minutes.

Guide B: The Cyclodextrin Complexation (For In Vivo / High Concentration)

Use this for animal studies (IP/IV injection) where DMSO toxicity is a concern and higher concentrations (> 1 mg/mL) are required.

User Question: "I need to inject mice. I can't use 10% DMSO, and TAI precipitates in pure saline. What is the alternative?"

The Solution: Encapsulate the hydrophobic TAI within a Hydroxypropyl-β-Cyclodextrin (HP-β-CD) cavity. This "hides" the hydrophobic drug from the water while maintaining an aqueous solution.

Step-by-Step Protocol:

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in PBS. Stir until clear.

    • Note: 2-Hydroxypropyl-β-cyclodextrin is preferred over native β-cyclodextrin due to higher solubility and lower renal toxicity.

  • Add Compound: Add powdered TAI slowly to the cyclodextrin solution.

  • Solubilization:

    • Stir vigorously at room temperature for 30–60 minutes.

    • If particles remain, sonicate for 10 minutes.

  • Filtration: Sterile filter (0.22 µm) the solution. If TAI is complexed, it will pass through; if it is suspended, it will be trapped.

Critical Stability Warning: The Hydrolysis Clock

User Question: "My TAI solution smells like vinegar after 24 hours in the fridge. Is it still good?"

The Answer: NO. Triacetylinosine contains three ester linkages . In aqueous environments (especially at pH 7.4), these esters undergo hydrolysis, releasing acetic acid (the vinegar smell) and reverting TAI back to Inosine.

  • Half-life: The acetyl groups can begin cleaving within hours in aqueous solution at room temperature.

  • Impact: If you store the solution, you are no longer treating cells with TAI; you are treating them with a mixture of TAI, mono/di-acetyl inosine, inosine, and acetate.

Rule of Thumb: Always prepare aqueous TAI formulations immediately before use (ex tempore). Never store aqueous dilutions.

Data Visualization & Decision Logic

Figure 1: Solubilization Decision Tree

Follow this logic to choose the correct solvent system for your experiment.

TAI_Solubility Start Start: TAI Formulation App Application Type? Start->App InVitro In Vitro (Cells) App->InVitro InVivo In Vivo (Animal) App->InVivo DMSOTol Can cells tolerate 0.5% DMSO? InVitro->DMSOTol Route Route of Admin? InVivo->Route DirectDMSO Protocol A: DMSO Stock -> Warm PBS (Dropwise Addition) DMSOTol->DirectDMSO Yes Oral Oral Gavage Route->Oral Parenteral Injection (IV/IP) Route->Parenteral Oil Lipid Carrier: Corn Oil or Tween 80 Oral->Oil Cyclo Protocol B: 20% HP-beta-Cyclodextrin in PBS Parenteral->Cyclo

Caption: Decision matrix for selecting the appropriate Triacetylinosine solubilization strategy based on experimental constraints.

Figure 2: The "Solvent Shock" Mechanism

Visualizing why direct addition fails and how Cyclodextrins solve it.

Solvent_Shock Step1 High Concentration TAI in DMSO Step2 Rapid Addition to PBS Step1->Step2 Step3 Cyclodextrin (CD) Solution Step1->Step3 Advanced Method Fail Precipitation: Water strips DMSO TAI Aggregates Step2->Fail Standard Method Success Solubilization: TAI enters CD hydrophobic cavity Outer shell remains hydrophilic Step3->Success

Caption: Mechanistic comparison between standard dilution (leading to precipitation) and cyclodextrin encapsulation.

Quick Reference: Solubility Data

Solvent SystemEstimated SolubilityApplicationNotes
Pure PBS (pH 7.4) < 0.1 mg/mLNoneInsoluble. Will precipitate immediately.
DMSO (Anhydrous) > 50 mg/mLStock SolutionHygroscopic; keep sealed.
Ethanol (100%) ~ 10-20 mg/mLStock SolutionEvaporation risk; less toxic than DMSO.
PBS + 20% HP-β-CD 2 - 5 mg/mLIn Vivo (IV/IP)Requires 30 min stirring. Filter sterilize.
Corn Oil / Tween 80 > 10 mg/mLIn Vivo (Oral)For oral gavage only.

References

  • Raines Lab. (2008). Hydrolytic Stability of Hydrazones and Oximes. Retrieved from [Link] (Mechanistic basis for ester/conjugate hydrolysis in aqueous buffers).

  • National Institutes of Health (NIH). (2015). Lipophilic Prodrugs of Nucleoside Triphosphates. Retrieved from [Link] (Validation of lipophilic modification strategies for nucleosides).

  • MDPI Pharmaceutics. (2022). The Application of Prodrugs as a Tool to Enhance Properties of Nucleosides. Retrieved from [Link] (Review of ester-based prodrug stability and formulation).

Optimization

Separating triacetylinosine from mono- and di-acetylated byproducts

Welcome to the technical support center for the purification of 2',3',5'-tri-O-acetylinosine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting adv...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2',3',5'-tri-O-acetylinosine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the separation of triacetylinosine from its mono- and di-acetylated byproducts. The acetylation of inosine is a common step in nucleoside chemistry, but achieving high purity of the desired tri-acetylated product can be challenging due to the formation of closely related impurities.[1][2] This resource provides practical, field-proven insights to help you overcome these purification hurdles.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of triacetylinosine. The solutions provided are based on established chromatographic and crystallization principles.

Column Chromatography Issues
Q1: Why am I seeing poor separation between triacetylinosine and di-acetylated inosine on my silica gel column?

Answer:

Poor separation between triacetylinosine and its di-acetylated byproducts on a silica gel column is a common issue stemming from their similar polarities. Here’s a breakdown of the potential causes and solutions:

  • Inappropriate Solvent System: The polarity of your eluent is likely too high, causing all compounds to move too quickly through the column, resulting in co-elution.

    • Solution: Decrease the polarity of your mobile phase. A good starting point for separating acetylated nucleosides is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[1][3] Systematically decrease the proportion of the polar solvent. For instance, if you are using 50% ethyl acetate in hexanes, try reducing it to 30-40%. Running a gradient elution, where the polarity of the solvent is gradually increased, can also significantly improve separation.[4]

  • Improper Column Packing: An improperly packed column with channels or cracks will lead to a non-uniform solvent front and poor separation.

    • Solution: Ensure your column is packed uniformly. A slurry packing method is generally preferred for silica gel. Make sure the silica is fully settled before loading your sample and that the top surface of the silica bed is flat and undisturbed.[4]

  • Sample Overloading: Loading too much crude product onto the column can exceed its separation capacity, leading to broad, overlapping peaks.

    • Solution: As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the silica gel. For difficult separations, a lower loading percentage is recommended.

  • Sample Application: Applying the sample in a large volume of solvent will result in a wide initial band and consequently, poor separation.

    • Solution: Dissolve your crude mixture in a minimal amount of the initial mobile phase or a slightly more polar solvent to ensure it is fully dissolved.[4] Then, carefully apply it to the top of the column in a narrow band.[4]

Crystallization Challenges
Q2: My triacetylinosine product is still contaminated with di-acetylated byproducts after crystallization. What can I do?

Answer:

Crystallization is a powerful purification technique, but its success depends on significant differences in solubility between the desired compound and the impurities.[5] If you're seeing persistent contamination, consider the following:

  • Solvent Choice: The chosen crystallization solvent may not be optimal for selectively precipitating triacetylinosine while keeping the di-acetylated impurities in solution.

    • Solution: Experiment with different solvent systems. A good crystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature. For acetylated nucleosides, solvents like ethanol, isopropanol, or mixtures involving water can be effective.[1] A systematic approach is to test the solubility of your impure product in a range of solvents of varying polarities.

  • Cooling Rate: Rapid cooling can lead to the co-precipitation of impurities as they get trapped in the growing crystal lattice.

    • Solution: Allow the saturated solution to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.[5]

  • Seeding: If your product is reluctant to crystallize, or if it oils out, seeding can be beneficial.

    • Solution: Add a small crystal of pure triacetylinosine to the supersaturated solution to initiate crystallization. This provides a template for crystal growth and can lead to a purer final product.

  • Re-crystallization: A single crystallization may not be sufficient to achieve high purity.

    • Solution: Perform a second crystallization. Dissolve the crystals obtained from the first crystallization in a minimal amount of hot solvent and repeat the cooling process.

HPLC Purification Problems
Q3: I'm using reverse-phase HPLC, but the resolution between my acetylated inosine species is poor. How can I improve this?

Answer:

Reverse-phase high-performance liquid chromatography (RP-HPLC) is an excellent technique for purifying nucleoside analogs due to its high resolving power.[6][7] However, optimizing the separation of closely related acetylated species often requires careful method development.

  • Inadequate Mobile Phase Composition: The gradient profile or the organic modifier may not be suitable for resolving compounds with subtle differences in hydrophobicity.

    • Solution:

      • Adjust the Gradient: A shallower gradient will increase the separation time but can significantly improve the resolution between closely eluting peaks.[6]

      • Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice versa. The different selectivities of these solvents can alter the elution order and improve separation.

      • Utilize Ion-Pairing Reagents: For polar compounds like nucleosides, adding an ion-pairing reagent such as triethylammonium acetate (TEAA) or tetrabutylammonium hydrogen sulphate to the mobile phase can enhance retention and improve peak shape and resolution.[8][9][10]

  • Incorrect Column Chemistry: The stationary phase may not be providing the necessary selectivity.

    • Solution: Consider a different C18 column from another manufacturer, as subtle differences in silica chemistry and end-capping can affect selectivity. Alternatively, a phenyl-hexyl or a polar-embedded stationary phase might offer different retention characteristics that could be beneficial for separating your compounds.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the separation of acetylated inosines.

Q1: What is the polarity trend for mono-, di-, and tri-acetylated inosine?

Answer:

The polarity of the acetylated inosine derivatives is inversely proportional to the number of acetyl groups. The hydroxyl groups on the ribose moiety of inosine are polar. Acetylation replaces these polar hydroxyl groups with less polar acetyl groups. Therefore, the polarity trend is as follows:

Inosine (most polar) > Mono-acetylated inosine > Di-acetylated inosine > Triacetylinosine (least polar)

This difference in polarity is the fundamental principle exploited in normal-phase chromatography for their separation.[11]

Q2: What are some recommended starting solvent systems for TLC analysis of an inosine acetylation reaction?

Answer:

Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of the reaction and for developing a solvent system for column chromatography. Here are some good starting points for solvent systems for the TLC analysis of acetylated inosines on silica gel plates:

Solvent SystemRatio (v/v)Polarity
Ethyl Acetate / Hexanes1:1 to 4:1Medium to High
Dichloromethane / Methanol9:1 to 19:1High
Chloroform / Methanol9:1 to 19:1High

Start with a more polar system (e.g., higher proportion of ethyl acetate or methanol) to ensure all spots move off the baseline. Then, decrease the polarity to achieve good separation between the starting material, intermediates, and the final product. The ideal solvent system for column chromatography will give your desired triacetylinosine product an Rf value of approximately 0.25-0.35 on the TLC plate.

Q3: Can I use crystallization as the sole purification method for triacetylinosine?

Answer:

While it is possible to obtain pure triacetylinosine by direct crystallization from the reaction mixture, it is often challenging, especially if the reaction did not go to completion and significant amounts of mono- and di-acetylated byproducts are present.[1] These impurities can co-crystallize with the desired product, reducing the purity of the final material.[5]

A more robust approach is to first perform a preliminary purification by flash column chromatography to remove the bulk of the impurities. The resulting enriched triacetylinosine can then be further purified by crystallization to achieve high purity.[1]

Q4: What are the expected impurity profiles in the synthesis of triacetylinosine?

Answer:

The impurity profile of a triacetylinosine synthesis can vary depending on the reaction conditions. Common impurities include:

  • Starting Material: Unreacted inosine.

  • Intermediates: Mono-acetylated inosine isomers (2'-O-acetylinosine, 3'-O-acetylinosine, 5'-O-acetylinosine) and di-acetylated inosine isomers (2',3'-di-O-acetylinosine, 2',5'-di-O-acetylinosine, 3',5'-di-O-acetylinosine).

  • Side-Products: Depending on the reagents used, other side-products may form. For example, if pyridine is used as a catalyst, N-acetylpyridinium species could be present.

It is crucial to characterize these impurities to develop an effective purification strategy.[12][13] Techniques like LC-MS can be invaluable for identifying the components of your crude reaction mixture.[14][15][16]

Experimental Protocols & Visualizations

Protocol 1: Flash Column Chromatography for Triacetylinosine Purification

This protocol provides a step-by-step guide for purifying triacetylinosine using flash column chromatography.

Materials:

  • Crude triacetylinosine mixture

  • Silica gel (230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Glass column with a stopcock

  • Sand

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • Determine the Eluent System: Using TLC, find a solvent system (e.g., ethyl acetate/hexanes) that gives the triacetylinosine an Rf of ~0.3.

  • Prepare the Column:

    • Securely clamp the column in a vertical position.

    • Add a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Carefully pour the slurry into the column, avoiding air bubbles.

    • Allow the silica to settle, and then add another thin layer of sand on top.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the sample solution to the top of the silica gel bed.

  • Elute the Column:

    • Carefully add the eluent to the column.

    • Begin collecting fractions.

    • If using a gradient, gradually increase the polarity of the eluent.

  • Monitor the Separation:

    • Analyze the collected fractions by TLC.

    • Combine the fractions containing pure triacetylinosine.

  • Isolate the Product:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified triacetylinosine.

Workflow for Purification Strategy Selection

The following diagram illustrates a decision-making workflow for selecting the appropriate purification strategy for triacetylinosine.

Purification_Strategy start Crude Triacetylinosine Mixture tlc_analysis TLC Analysis of Crude Mixture start->tlc_analysis decision_purity Purity Assessment tlc_analysis->decision_purity high_purity High Purity of Triacetylinosine? decision_purity->high_purity crystallization Direct Crystallization high_purity->crystallization Yes complex_mixture Complex Mixture / Low Yield? high_purity->complex_mixture No final_product Pure Triacetylinosine crystallization->final_product column_chromatography Flash Column Chromatography column_chromatography->crystallization Further Polish hplc_purification Preparative HPLC hplc_purification->final_product complex_mixture->column_chromatography No complex_mixture->hplc_purification Yes

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of 2',3',5'-Triacetylinosine Reference Standard

In the landscape of pharmaceutical development, the integrity of a reference standard is the bedrock upon which the accuracy of all subsequent analytical measurements rests. For a compound like 2',3',5'-Triacetylinosine...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the integrity of a reference standard is the bedrock upon which the accuracy of all subsequent analytical measurements rests. For a compound like 2',3',5'-Triacetylinosine (TAI), a key intermediate or potential prodrug, an unequivocally characterized reference standard is not a luxury—it is a regulatory and scientific necessity. This guide provides an in-depth, multi-faceted strategy for the purity assessment of TAI, moving beyond simple chromatographic peak area to a holistic, self-validating approach. We will compare orthogonal analytical techniques, detail field-proven protocols, and provide the causal logic behind our experimental choices, ensuring a robust and defensible characterization.

The Criticality of a Multi-Pronged Purity Assessment

Relying on a single analytical technique for purity determination is a practice fraught with risk. A 99.9% purity value by High-Performance Liquid Chromatography (HPLC) can be misleading if the material contains significant amounts of water, residual solvents, or inorganic impurities that are not detected by a standard UV detector. Therefore, a truly qualified reference standard is certified using a mass balance approach , an orthogonal methodology that independently quantifies all potential impurities.[1] The purity is then calculated by subtracting the sum of all impurity mass fractions from 100%.[2] This guide will dissect the components of this approach.

The mass balance equation is a cornerstone of reference standard certification:

  • Purity (Mass Balance) = 100% – (% Organic Impurities + % Water Content + % Residual Solvents + % Inorganic Residues)

This equation forms a self-validating system; by quantifying every likely impurity class through specific, independent tests, we build a comprehensive and trustworthy purity profile.[3]

Core Analytical Methodologies: A Comparative Analysis

A robust purity assessment of 2',3',5'-Triacetylinosine employs a suite of analytical techniques. Each method provides a unique piece of the puzzle, and their collective data provides a high-confidence purity value.

Chromatographic Purity: The Primary Separation Technique

High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for assessing organic, structurally related impurities.[4][5] These are often byproducts of the synthesis, such as incompletely acetylated inosines or degradation products.

  • Why This Method? HPLC excels at separating compounds with subtle structural differences. For TAI, this means we can resolve and quantify impurities like 2',3'-diacetylinosine, 5'-acetylinosine, or the unreacted starting material, inosine. The choice of a reversed-phase C18 column is logical due to the moderately polar nature of TAI, allowing for good retention and separation from both more polar and less polar impurities.[6][7]

  • Method Validation is Non-Negotiable: The HPLC method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[8][9] This includes specificity, linearity, range, accuracy, precision, and robustness.

Experimental Protocol: HPLC-UV Purity Determination

  • Chromatographic System: A validated HPLC or UPLC system with a Diode Array Detector (DAD) or UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid to ensure good peak shape.

    • Rationale: A gradient is chosen to ensure elution of any potential late-eluting, non-polar impurities while maintaining good resolution of early-eluting polar impurities like inosine.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm.

    • Rationale: This wavelength is chosen based on the UV absorbance maximum of the purine chromophore in the inosine structure.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the TAI reference standard in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 0.5 mg/mL.

  • System Suitability: Before analysis, inject a system suitability solution containing TAI and a known impurity. The resolution between the two peaks must be >2.0, and the tailing factor for the TAI peak should be <1.5.[6]

  • Analysis: Inject the sample and integrate all peaks. Calculate the area percentage of each impurity. The sum of these areas represents the total organic impurity content by HPLC.

Identity and Structural Confirmation

Before quantitative assessment, the identity of the material must be unequivocally confirmed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide a detailed fingerprint of the molecule's structure, confirming the presence of the inosine core and the three acetyl groups at the correct positions (2', 3', and 5'). The chemical shifts and coupling constants must be consistent with the established structure of TAI.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. Electrospray Ionization (ESI) is a suitable technique for TAI.[10][11]

Absolute Purity and Quantitative Analysis

While HPLC provides relative purity, an absolute measure of the main component is required. Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for this purpose.[12]

  • Why qNMR? Unlike chromatography, the signal intensity in NMR is directly proportional to the number of nuclei generating the signal, independent of the molecule's structure (within certain parameters).[13] This allows for direct quantification against a certified internal standard of known purity without the need for a specific TAI reference standard.[14]

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation A Accurately weigh TAI sample C Co-dissolve in deuterated solvent (e.g., DMSO-d6) A->C B Accurately weigh certified internal standard (e.g., maleic acid) B->C D Acquire 1H NMR spectrum under quantitative conditions (long relaxation delay) C->D Transfer to NMR tube E Integrate non-overlapping peaks of TAI and internal standard D->E F Calculate purity using the qNMR equation E->F

Water Content Determination

Water is a common and significant impurity in pharmaceutical materials. Its accurate quantification is critical for the mass balance calculation.[15]

  • Method of Choice: Karl Fischer Titration (KFT): KFT is the gold standard for water determination due to its high accuracy, precision, and specificity for water.[16][17] It is based on a chemical reaction between water, iodine, and sulfur dioxide.[18][19] Both volumetric and coulometric KFT methods are available, with the choice depending on the expected water content. For a highly pure, crystalline solid like TAI, coulometric KFT is often preferred for its sensitivity to low levels of moisture.

Residual Solvents and Inorganic Impurities
  • Residual Solvents (Headspace Gas Chromatography - GC-HS): Synthesis of TAI involves organic solvents, and trace amounts can remain in the final product. GC-HS is the standard method for quantifying these volatile impurities.

  • Sulphated Ash (Residue on Ignition): This test quantifies the amount of inorganic impurities in the material. The sample is ignited in the presence of sulfuric acid, and the weight of the remaining residue is determined.

Comparative Data: A Hypothetical Analysis

To illustrate the importance of this comprehensive approach, consider the following hypothetical data comparing our rigorously tested TAI reference standard with two alternatives from other suppliers.

ParameterOur TAI Reference StandardAlternative AAlternative BMethod
Chromatographic Purity 99.85%99.90%99.50%HPLC-UV
Water Content 0.08%0.45%0.15%Karl Fischer
Residual Solvents <0.02%0.10% (Ethyl Acetate)<0.02%GC-HS
Sulphated Ash <0.01%0.05%0.08%Gravimetric
Calculated Mass Balance Assay 99.74% 99.30% 99.25% Calculation
qNMR Assay 99.78%Not ProvidedNot Provided¹H qNMR

This table clearly demonstrates that while "Alternative A" boasts a slightly higher chromatographic purity, its overall purity calculated by mass balance is significantly lower due to higher water and residual solvent content. Our reference standard shows excellent correlation between the mass balance assay and the orthogonal qNMR assay, providing a high degree of confidence in the assigned purity value.

Mass_Balance_Concept cluster_impurities Impurity Classes Total Total Sample (100%) Purity 2',3',5'-Triacetylinosine (Purity Value) Total->Purity is composed of Impurities Total Impurities Total->Impurities Organic Organic Impurities (HPLC) Impurities->Organic Water Water Content (Karl Fischer) Impurities->Water Solvents Residual Solvents (GC-HS) Impurities->Solvents Inorganic Inorganic Residues (Sulphated Ash) Impurities->Inorganic

Conclusion: The Hallmark of a True Reference Standard

The characterization of a reference standard like 2',3',5'-Triacetylinosine is a rigorous, multi-disciplinary endeavor. It requires not just the application of advanced analytical techniques but a deep understanding of their orthogonal nature and the scientific principles that underpin them. By adopting a mass balance approach, corroborated by an absolute quantitative method like qNMR, we move beyond simple purity claims to establish a metrologically traceable, highly reliable, and defensible purity value. This commitment to scientific integrity ensures that the reference standard is truly fit for its purpose, safeguarding the quality and accuracy of pharmaceutical development and quality control.

References

  • National Center for Biotechnology Information. "Simultaneous determination of 2',3'-dideoxyinosine and the active metabolite, 2',3'-dideoxyadenosine-5'-triphosphate in human peripheral-blood mononuclear cell by HPLC-MS/MS and the application to cell pharmacokinetics." PubMed, National Library of Medicine, pubmed.ncbi.nlm.nih.gov/26350426/. Accessed 4 Feb. 2026.
  • Patel, Sachin, et al. "HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152." Indian Journal of Pharmaceutical Sciences, vol. 70, no. 3, 2008, pp. 357-61, . Accessed 4 Feb. 2026.

  • Patel, Sachin, et al. "HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152." ResearchGate, Jan. 2008, . Accessed 4 Feb. 2026.

  • National Center for Biotechnology Information. "Simultaneous quantification of 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline)adenosine and its principal metabolites in hamster blood by LC-MS/MS and its application in pharmacokinetics study." PubMed, National Library of Medicine, pubmed.ncbi.nlm.nih.gov/25659082/. Accessed 4 Feb. 2026.
  • BenchChem. "2',3',5'-Tri-O-acetylguanosine | 6979-94-8." BenchChem, . Accessed 4 Feb. 2026.

  • National Center for Biotechnology Information. "Development and Validation of Analytical Methods for Radiochemical Purity of 177Lu-PSMA-1." PubMed Central, National Library of Medicine, 24 Apr. 2022, . Accessed 4 Feb. 2026.

  • MDPI. "Quantitative NMR as a Versatile Tool for the Reference Material Preparation." MDPI, 18 Jan. 2021, . Accessed 4 Feb. 2026.

  • National Center for Biotechnology Information. "Comprehensive characterization of in vitro and in vivo metabolites of 2',3',5'-tri-O-acetyl-N6-(3-hydroxyphenyl) adenosine and study of the metabolites distribution in rats by combined methods of HPLC-DAD, off-line cryoNMR, and HPLC-QTOFMS." PubMed, National Library of Medicine, pubmed.ncbi.nlm.nih.gov/30153303/. Accessed 4 Feb. 2026.
  • National Center for Biotechnology Information. "Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride." PubMed Central, National Library of Medicine, 13 Nov. 2023, . Accessed 4 Feb. 2026.

  • ResearchGate. "Acylation of 2′,3′,5′-tri-O-acetylguanosine." ResearchGate, Jan. 1976, . Accessed 4 Feb. 2026.

  • U.S. Pharmacopeia. "〈621〉CHROMATOGRAPHY." USP, . Accessed 4 Feb. 2026.

  • Pharmaguideline. "Water Content Determination by Karl Fischer." Pharmaguideline, 19 Sept. 2011, . Accessed 4 Feb. 2026.

  • Sigma-Aldrich. "Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products." Sigma-Aldrich, . Accessed 4 Feb. 2026.

  • BenchChem. "Identification of common impurities in 2,4,6-Triguanidino-1,3,5-triazine synthesis." BenchChem, . Accessed 4 Feb. 2026.

  • ResearchGate. "Mass Balance Method for Purity Assessment of Organic Reference Materials: for Thermolabile Materials with LC-UV Method." ResearchGate, Jan. 2018, . Accessed 4 Feb. 2026.

  • Analab Scientific Instruments. "The Role of Karl Fischer Titration in Pharmaceutical Analysis." Analab Scientific Instruments, 20 Aug. 2024, . Accessed 4 Feb. 2026.

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)." Emery Pharma, 9 Feb. 2024, emerypharma.
  • U.S. Food and Drug Administration. "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry." FDA, Sept. 2021, . Accessed 4 Feb. 2026.

  • American Pharmaceutical Review. "A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations." American Pharmaceutical Review, 1 Jan. 2010, . Accessed 4 Feb. 2026.

  • Sigma-Aldrich. "2',3',5'-TRIACETYLINOSINE AldrichCPR." Sigma-Aldrich, . Accessed 4 Feb. 2026.

  • MDPI. "Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines." MDPI, . Accessed 4 Feb. 2026.

  • U.S. Pharmacopeia. "<621> CHROMATOGRAPHY." USP-NF, fn.usp.org/sites/default/files/usp_pdf/EN/USPNF/generalChapter621.pdf. Accessed 4 Feb. 2026.
  • ResearchGate. "HPLC method development and validation for quantitation of trigonelline from Mirabilis jalapa Linn. leaves and enhancement in extraction yield from ultra fine powder." ResearchGate, Jan. 2016, . Accessed 4 Feb. 2026.

  • U.S. Pharmacopeia. "FAQs: Reference Standards." USP, . Accessed 4 Feb. 2026.

  • Der Pharma Chemica. "Novel Route of Synthesis of Some Trientine Impurities and Their Characterization." Der Pharma Chemica, . Accessed 4 Feb. 2026.

  • Metrohm. "Water Determination by Karl Fischer Titration." Metrohm, . Accessed 4 Feb. 2026.

  • National Center for Biotechnology Information. "Purity assignment for peptide certified reference materials by combining qNMR and LC-MS/MS amino acid analysis results: application to angiotensin II." PubMed, National Library of Medicine, pubmed.ncbi.nlm.nih.gov/30141019/. Accessed 4 Feb. 2026.
  • Agilent. "Understanding the Latest Revisions to USP <621>." Agilent, . Accessed 4 Feb. 2026.

  • Beni-Suef University Journal of Basic and Applied Sciences. "Determination of flutamide and two major metabolites using HPLC–DAD and HPTLC methods." BSU-JBASS, bsu-journal.springeropen.com/articles/10.1186/s43088-019-0010-3. Accessed 4 Feb. 2026.
  • Sigma-Aldrich. "Quantitative NMR for Content Assignment of Phytochemical Reference Standards." Sigma-Aldrich, . Accessed 4 Feb. 2026.

  • Scribd. "USP-NF 621 Chromatography." Scribd, . Accessed 4 Feb. 2026.

  • National Center for Biotechnology Information. "Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity." PubMed Central, National Library of Medicine, 10 May 2017, . Accessed 4 Feb. 2026.

  • Mestrelab Resources. "What is qNMR and why is it important?" Mestrelab, mestrelab.com/resources/what-is-qnmr-and-why-is-it-important/. Accessed 4 Feb. 2026.
  • ResearchGate. "Purity assessment using the mass balance approach for inorganic in-house certified reference material production at Inmetro." ResearchGate, . Accessed 4 Feb. 2026.

  • U.S. Food and Drug Administration. "Q2(R1) Validation of Analytical Procedures: Text and Methodology." FDA, . Accessed 4 Feb. 2026.

  • Chromatography Online. "Are You Sure You Understand USP <621>?" Chromatography Online, 16 Sept. 2024, . Accessed 4 Feb. 2026.

  • International Council for Harmonisation. "Quality Guidelines." ICH, . Accessed 4 Feb. 2026.

  • YouTube. "ICH Q2 Validation of Analytical Procedures." YouTube, 31 Oct. 2024, . Accessed 4 Feb. 2026.

  • ResearchGate. "Karl Fischer Titration: Determination of Water Content in Pharmaceuticals." ResearchGate, Jan. 2017, . Accessed 4 Feb. 2026.

  • Starodub. "Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures." Starodub, 24 Apr. 2024, . Accessed 4 Feb. 2026.

Sources

Comparative

QC Testing Protocols for Pharmaceutical Grade Triacetylinosine

This guide outlines the quality control (QC) testing protocols for Triacetylinosine (TAI) , a lipophilic prodrug of inosine. It is designed for researchers and drug development professionals requiring rigorous, pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the quality control (QC) testing protocols for Triacetylinosine (TAI) , a lipophilic prodrug of inosine. It is designed for researchers and drug development professionals requiring rigorous, pharmaceutical-grade characterization.[1]

A Comparative & Technical Guide for Drug Developers

Executive Summary: The Triacetylinosine Advantage

Triacetylinosine (TAI) (CAS: 3181-38-2) represents a strategic chemical modification of Inosine designed to overcome the latter's pharmacokinetic limitations.[1] While Inosine is a potent metabolic modulator and neuroprotective agent, its high polarity (LogP ≈ -2.[1]0) limits passive membrane transport.[1] TAI masks the hydroxyl groups with acetyl moieties, significantly increasing lipophilicity and cellular permeability.

However, this modification introduces unique QC challenges. Unlike Inosine, TAI is chemically labile; it is prone to spontaneous hydrolysis in the presence of moisture, reverting to Inosine and acetic acid. Therefore, the QC protocol must not only assess purity but also strictly monitor the rate of hydrolysis and residual solvents from synthesis (often Acetic Anhydride/Pyridine/DMAP).

Comparative Performance: TAI vs. Inosine

The following table contrasts the physicochemical properties that dictate the QC strategy.

FeatureInosine (Parent)Triacetylinosine (Prodrug)QC Implication
Formula C₁₀H₁₂N₄O₅C₁₆H₁₈N₄O₈Higher MW requires adjusted gravimetric calculations.[1]
Lipophilicity (LogP) ~ -2.1 (Highly Polar)~ 0.5 - 1.2 (Moderately Lipophilic)TAI requires high % organic mobile phase for elution.[1]
Solubility Water: ~10 mg/mLWater: Sparingly Soluble; Soluble in DMSO/MeOHCritical: Do not use pure water for TAI sample prep.
Stability Stable in aqueous solution (pH 6-8)Hydrolyzes in aqueous mediaCritical: QC samples must be prepared immediately before injection.[1]
Bioavailability Low (Paracellular transport)High (Transcellular transport)TAI is the preferred candidate for CNS targeting.[1]

Critical Quality Attributes (CQAs)

For pharmaceutical-grade TAI, the following attributes are non-negotiable:

  • Assay (Purity): ≥ 98.0% (anhydrous basis).

  • Specific Impurity (Inosine): ≤ 1.0%.[1] Presence indicates degradation.[1]

  • Partially Acetylated Intermediates: ≤ 0.5%. Indicates incomplete synthesis.

  • Water Content: ≤ 0.5% (Karl Fischer).[1] Moisture catalyzes shelf-degradation.[1]

  • Residual Solvents: Acetonitrile/Methanol/Acetic Acid must meet ICH Q3C limits.[1]

Detailed QC Protocol: RP-HPLC Method

Note: Standard Inosine methods (high aqueous) will fail for TAI as the prodrug will retain indefinitely or elute as a broad band.[1] The following gradient method is designed to separate the polar impurity (Inosine) from the lipophilic target (TAI).

A. Instrumentation & Reagents[1][2][3][4]
  • System: HPLC with UV-Vis or PDA Detector (Waters Alliance or Agilent 1200 equivalent).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm). Why? High surface area required for resolving acetylated intermediates.

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Formic Acid (FA).[1]

B. Chromatographic Conditions[1][2][3][4][5][6]
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Wavelength: 254 nm (Purine absorption max).[1][4]

  • Injection Volume: 10 µL.

  • Column Temp: 30°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 5% Inosine Elution: Highly polar, elutes early (~2-3 min).[1]
5.0 5% Isocratic hold to clear polar impurities.
15.0 80% TAI Elution: Linear ramp to elute lipophilic prodrug (~10-12 min).[1]
20.0 80% Wash column of hydrophobic contaminants.
21.0 5% Return to initial conditions.

| 25.0 | 5% | Re-equilibration (Essential for reproducibility).[1] |

C. Sample Preparation (The "Self-Validating" Step)

Error Source: Dissolving TAI in water causes hydrolysis before the run starts.

  • Diluent: 50:50 Acetonitrile:Water (pH adjusted to 4.0).[1] Acidic pH stabilizes the ester bonds.

  • Stock Solution: Dissolve 10 mg TAI in 10 mL DMSO or 100% Methanol . (Stable stock).[1][5]

  • Working Standard: Dilute Stock 1:10 with Diluent immediately prior to placement in autosampler.

  • System Suitability: Inject a mixture of Inosine (0.1 mg/mL) and TAI (0.1 mg/mL). Resolution (Rs) between peaks must be > 5.0.[1]

Degradation & Metabolic Pathway Visualization

Understanding the impurities requires mapping the degradation pathway. TAI degrades via stepwise deacetylation.[1]

TAI_Degradation TAI Triacetylinosine (Target Analyte) DAI Diacetylinosine (Intermediate) TAI->DAI Hydrolysis (-Acetyl) MAI Monoacetylinosine (Intermediate) DAI->MAI Hydrolysis INO Inosine (Major Impurity) MAI->INO Hydrolysis HYP Hypoxanthine (Degradant) INO->HYP Acidic/Enzymatic Cleavage

Figure 1: Stepwise hydrolysis pathway of Triacetylinosine.[1] In HPLC, TAI elutes last, while Inosine and Hypoxanthine elute near the void volume.

QC Workflow Diagram

This workflow ensures data integrity and prevents false failures due to sample handling.

QC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis start Start QC Process weigh Weigh TAI Sample (Avoid Humidity) start->weigh dissolve Dissolve in DMSO/MeOH (Stock Solution) weigh->dissolve dilute Dilute with ACN:H2O (Immediate Injection) dissolve->dilute inject Inject 10µL Gradient Method dilute->inject detect Detection @ 254nm inject->detect decision Inosine Peak > 1.0%? detect->decision fail FAIL: Batch Rejected (Hydrolysis Detected) decision->fail Yes pass PASS: Release Batch decision->pass No

Figure 2: Standardized QC workflow emphasizing rapid sample processing to prevent artifactual degradation.

Method Validation Parameters

To ensure the protocol is "pharmaceutical grade," it must be validated according to ICH Q2(R1) guidelines.

  • Linearity: Demonstrate

    
     across 50% to 150% of target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).
    
  • Precision (Repeatability): 6 injections of the standard. RSD must be

    
    .[1]
    
  • LOD/LOQ: Determine for Inosine impurity. Typically, LOQ should be

    
     to ensure sensitivity to early degradation.
    
  • Robustness: Vary column temperature (

    
    C) and organic modifier (
    
    
    
    ). Resolution between TAI and nearest intermediate must remain
    
    
    .

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76964, 2',3',5'-Tri-O-acetylinosine.[1] Retrieved from [Link]

  • World Health Organization (2010). WHO Good Practices for Pharmaceutical Quality Control Laboratories.[1] WHO Technical Report Series, No. 957, Annex 1. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

Validation

A Comprehensive Guide to the Pharmacokinetic Comparison of Oral vs. Intravenous Triacetylinosine

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed framework for understanding and evaluating the pharmacokinetic profiles of triacetylinosine administered via oral and intrave...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed framework for understanding and evaluating the pharmacokinetic profiles of triacetylinosine administered via oral and intravenous routes. As a senior application scientist, the goal is to present a scientifically rigorous comparison, grounded in established pharmacokinetic principles and supported by relevant experimental data from analogous compounds, to inform preclinical and clinical drug development strategies.

Introduction: The Rationale for Triacetylinosine and the Importance of Pharmacokinetic Profiling

Inosine, a naturally occurring purine nucleoside, has garnered significant interest for its potential therapeutic applications in a range of conditions, including neurological disorders and immunomodulation.[1] However, its clinical utility is often hampered by a short biological half-life and poor oral bioavailability. To overcome these limitations, prodrug strategies are employed, with triacetylinosine (2',3',5'-tri-O-acetylinosine) emerging as a promising candidate. The addition of acetyl groups increases the lipophilicity of the inosine molecule, which is hypothesized to enhance its absorption across the gastrointestinal tract.[2]

A thorough understanding of the pharmacokinetic (PK) properties of triacetylinosine is paramount for its development as a therapeutic agent. Comparing the oral (PO) and intravenous (IV) administration routes allows for the determination of absolute bioavailability, a critical parameter that dictates the fraction of the orally administered drug that reaches systemic circulation.[3] This guide will delineate the experimental design, analytical methodologies, and expected outcomes of a comprehensive PK comparison of oral and intravenous triacetylinosine.

Mechanistic Insights: Why Acetylation is Key to Oral Bioavailability

The enhanced oral bioavailability of acetylated nucleosides, such as triacetylinosine, is rooted in fundamental biochemical principles. The acetyl groups serve to mask the polar hydroxyl groups of the ribose sugar, thereby increasing the molecule's lipophilicity. This increased lipid solubility facilitates passive diffusion across the lipid-rich membranes of the intestinal epithelium.

A compelling analogue is triacetyluridine (TAU), a prodrug of uridine. Studies have shown that the oral administration of TAU leads to a significantly higher systemic exposure to uridine compared to the administration of uridine itself.[2][4] This is attributed to enhanced gastrointestinal absorption and resistance to first-pass metabolism.[2] Once absorbed, esterases in the plasma and tissues hydrolyze the acetyl groups, releasing the active parent compound, inosine.

Experimental Design for a Comparative Pharmacokinetic Study

A robust preclinical pharmacokinetic study is the cornerstone of understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. The following outlines a comprehensive protocol for a crossover study in a relevant animal model, such as rats or beagle dogs.

Animal Model and Dosing
  • Species: Male Sprague-Dawley rats (n=6 per group) are a commonly used model for initial pharmacokinetic screening.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum, except for an overnight fast before oral administration.

  • Dose Formulation:

    • Intravenous (IV): Triacetylinosine is dissolved in a suitable vehicle, such as a mixture of saline and a solubilizing agent (e.g., DMSO, PEG400), to a final concentration appropriate for a low-volume injection.

    • Oral (PO): Triacetylinosine is suspended or dissolved in a vehicle suitable for oral gavage, such as 0.5% carboxymethylcellulose.

  • Dose Administration:

    • IV Group: A single bolus dose (e.g., 10 mg/kg) is administered via the tail vein.

    • PO Group: A single dose (e.g., 50 mg/kg) is administered by oral gavage.

  • Crossover Design: After a washout period of at least one week, the animals that received the IV dose are administered the oral dose, and vice versa. This design minimizes inter-animal variability.

Sample Collection and Processing
  • Blood Sampling: Serial blood samples (approximately 0.25 mL) are collected from the tail vein or another appropriate site at predefined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose).

  • Plasma Preparation: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.

Bioanalytical Methodology: Quantifying Triacetylinosine and Inosine

Accurate quantification of the prodrug (triacetylinosine) and its active metabolite (inosine) in plasma is crucial for deriving reliable pharmacokinetic parameters. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and selectivity.[5][6][7]

Sample Preparation
  • Protein Precipitation: A simple and effective method for removing proteins from the plasma samples is protein precipitation. This is typically achieved by adding a cold organic solvent, such as acetonitrile, to the plasma sample.

  • Internal Standard: An appropriate internal standard (e.g., a stable isotope-labeled version of inosine or a structurally similar compound) is added to the plasma samples and calibration standards to correct for variations in sample processing and instrument response.[5][7]

  • Centrifugation and Supernatant Collection: The mixture is vortexed and then centrifuged at high speed to pellet the precipitated proteins. The clear supernatant is then transferred to a clean tube for analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: The analytes are separated on a C18 reverse-phase HPLC column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

  • Mass Spectrometric Detection: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for triacetylinosine, inosine, and the internal standard.[5]

  • Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The concentrations of triacetylinosine and inosine in the unknown samples are then determined from this curve.

Pharmacokinetic Data Analysis and Interpretation

The plasma concentration-time data for both triacetylinosine and inosine are analyzed using non-compartmental analysis to determine key pharmacokinetic parameters.

Key Pharmacokinetic Parameters
ParameterDescription
Cmax Maximum observed plasma concentration.
Tmax Time to reach Cmax.
AUC (0-t) Area under the plasma concentration-time curve from time zero to the last measurable concentration.
AUC (0-inf) Area under the plasma concentration-time curve from time zero to infinity.
t1/2 Elimination half-life.
CL Clearance.
Vd Volume of distribution.
F (%) Absolute bioavailability, calculated as: (AUCoral / Doseoral) / (AUCIV / DoseIV) x 100.
Anticipated Results and Comparative Analysis

Based on studies of analogous acetylated nucleosides, the following outcomes are anticipated:

  • Intravenous Administration: Following IV administration, triacetylinosine is expected to be rapidly converted to inosine, resulting in high initial plasma concentrations of inosine that decline in a biphasic manner. The bioavailability by definition is 100%.

  • Oral Administration: After oral administration, triacetylinosine is expected to be well-absorbed, leading to measurable plasma concentrations of both the prodrug and its active metabolite, inosine. The Tmax for inosine is expected to be delayed compared to the IV route. The absolute bioavailability of inosine following oral triacetylinosine administration is predicted to be significantly higher than that of oral inosine administration, potentially reaching levels that are therapeutically relevant.[2]

Table 1: Hypothetical Comparative Pharmacokinetic Parameters of Inosine following Oral Triacetylinosine and Intravenous Inosine Administration

ParameterIntravenous Inosine (10 mg/kg)Oral Triacetylinosine (50 mg/kg)
Cmax (ng/mL) ~5000~2500
Tmax (h) 0.081.5
AUC (0-inf) (ng*h/mL) ~8000~12000
t1/2 (h) ~1.5~2.0
F (%) 100>70 (projected)

Note: The values in this table are illustrative and based on anticipated outcomes. Actual experimental results may vary.

Metabolic Pathway of Triacetylinosine

The metabolic fate of triacetylinosine is a critical aspect of its pharmacokinetic profile. The primary metabolic pathway involves the sequential hydrolysis of the acetyl groups by esterases, followed by the further metabolism of the resulting inosine.

Metabolic_Pathway Triacetylinosine Triacetylinosine Diacetylinosine Diacetylinosine Triacetylinosine->Diacetylinosine Esterases Monoacetylinosine Monoacetylinosine Diacetylinosine->Monoacetylinosine Esterases Inosine Inosine Monoacetylinosine->Inosine Esterases Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Purine Nucleoside Phosphorylase Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric Acid Xanthine->Uric_Acid Xanthine Oxidase

Caption: Metabolic conversion of triacetylinosine to inosine and subsequent degradation.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the comparative pharmacokinetic study of oral versus intravenous triacetylinosine.

Experimental_Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Animal_Model Animal Model Selection (e.g., Sprague-Dawley Rats) Dosing Dosing (IV and Oral Administration) Animal_Model->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Preparation Sample Preparation (Protein Precipitation & Internal Standard) Plasma_Separation->Sample_Preparation LC_MS_MS LC-MS/MS Analysis Sample_Preparation->LC_MS_MS PK_Analysis Pharmacokinetic Analysis (Non-compartmental) LC_MS_MS->PK_Analysis Parameter_Calculation Calculation of PK Parameters (Cmax, Tmax, AUC, F%) PK_Analysis->Parameter_Calculation

Caption: Workflow for the pharmacokinetic comparison of oral vs. IV triacetylinosine.

Conclusion and Future Directions

This guide provides a comprehensive framework for the pharmacokinetic comparison of oral and intravenous triacetylinosine. The use of an acetylated prodrug strategy holds significant promise for enhancing the oral bioavailability of inosine, potentially unlocking its therapeutic potential. The successful execution of the described experimental protocols will yield crucial data to inform dose selection, formulation development, and the design of future clinical trials. Further studies should also investigate tissue distribution and potential drug-drug interactions to build a complete ADME profile of triacetylinosine.

References

  • Borea, P. A., Gessi, S., Merighi, S., & Varani, K. (2018). The A3 adenosine receptor: history and perspectives. Pharmacological Research, 131, 115-130. [Link]

  • Gessi, S., Merighi, S., Varani, K., & Borea, P. A. (2021). The A3 Adenosine Receptor: An Old Target for New Opportunities in Cancer Therapy. Cancers, 13(9), 2083. [Link]

  • Haskó, G., Linden, J., Cronstein, B., & Pacher, P. (2008). Adenosine receptors: therapeutic aspects for inflammatory and immune diseases. Nature reviews. Drug discovery, 7(9), 759–770. [Link]

  • Weinberg, M. L., et al. (2011). Enhanced Uridine Bioavailability Following Administration of a Triacetyluridine-Rich Nutritional Supplement. PLoS ONE, 6(2), e14709. [Link]

  • Currie, G. (2018). Pharmacology, Part 1: Introduction to Pharmacology and Pharmacokinetics. Journal of Nuclear Medicine Technology, 46(2), 81-86. [Link]

  • Nayak, K., & Das, S. (2016). Switch over from intravenous to oral therapy: A concise overview. Journal of pharmacology & pharmacotherapeutics, 7(2), 67–71. [Link]

  • Srinivasan, S., et al. (2021). Inosine in Biology and Disease. Genes, 12(4), 577. [Link]

  • Determination of inosine in human plasma by high performance liquid chromatography-tandem mass spectrometry combined with solid-phase extraction. (2018). Chinese Journal of New Drugs. [Link]

  • Anderson, B. D., & Conradi, R. A. (1985). Prodrugs of improved oral drug delivery. In Directed drug delivery (pp. 231-264). Humana Press. [Link]

  • Kiser, J. J., et al. (2016). A LC-MS/MS Method for Quantifying Adenosine, Guanosine and Inosine Nucleotides in Human Cells. Pharmaceutical research, 33(12), 3051–3062. [Link]

  • Mignani, S., et al. (2021). The “Prodrug Approach”: A Successful Tool to Improve the Physicochemical and Pharmacokinetics Properties of Active Molecules. Pharmaceuticals, 14(11), 1125. [Link]

  • Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood. (2023). Molecules, 28(15), 5727. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2',3',5'-Triacetylinosine

For professionals in research and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in research and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2',3',5'-Triacetylinosine (CAS No. 3181-38-2). In the absence of explicit disposal directives in many standard safety data sheets (SDS), this document synthesizes best practices from regulatory guidelines and chemical safety principles to ensure operational safety and environmental responsibility.

The foundational principle of chemical disposal is caution. When a specific protocol for a compound is not provided, it must be treated as hazardous waste. This approach mitigates unforeseen risks and ensures compliance with the most stringent environmental regulations.

Section 1: Compound Characterization and Hazard Assessment

Before handling any chemical for disposal, a thorough understanding of its properties is paramount. 2',3',5'-Triacetylinosine is a white crystalline solid used as an intermediate in the synthesis of various purine ribosides.[1] While some data sheets lack detailed hazard information[2], others classify it with the GHS07 pictogram, indicating potential for skin, eye, and respiratory irritation.[1] This discrepancy necessitates treating the compound with a high degree of caution.

Table 1: Physicochemical Properties of 2',3',5'-Triacetylinosine

Property Value Source(s)
CAS Number 3181-38-2 [1][2]
Molecular Formula C16H18N4O8 [1]
Molecular Weight 394.34 g/mol [1]
Appearance White crystalline solid/powder [1][3]
Melting Point 234-236 °C [1][3]
Boiling Point ~620.7 °C at 760 mmHg
Density ~1.62 g/cm³
Flash Point ~329.2 °C

| Solubility | Sparingly soluble in Methanol and Water |[1] |

Given this profile, all waste forms of 2',3',5'-Triacetylinosine must be managed as regulated hazardous chemical waste.[4][5]

Section 2: Personal Protective Equipment (PPE) and Immediate Safety

Direct contact and aerosol inhalation must be prevented. The causality behind PPE selection is the mitigation of known and potential hazards.

  • Eye Protection : Wear tightly fitting safety goggles with side-shields. This is non-negotiable to protect against accidental splashes of solutions or airborne crystalline particles.[6]

  • Hand Protection : Wear chemically impermeable gloves, such as nitrile. Gloves must be inspected for integrity before use. The purpose is to prevent skin contact, as the compound is a potential skin irritant.[1][3]

  • Body Protection : A standard laboratory coat is required to protect skin and clothing.

  • Respiratory Protection : All handling and waste packaging should be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols, which may cause respiratory irritation.[1][3]

Section 3: Core Disposal Workflow and Step-by-Step Protocols

The proper disposal of chemical waste is a systematic process that begins at the point of generation. Adherence to this workflow prevents dangerous chemical reactions, ensures regulatory compliance, and safeguards personnel.[7]

Step 1: Waste Segregation

The cardinal rule of chemical waste management is to never mix incompatible waste streams.[8] For 2',3',5'-Triacetylinosine, waste must be segregated as follows:

  • Solid Waste : This stream includes unused or expired powder, contaminated weighing paper, and any absorbent materials used for cleaning up small spills.

  • Liquid Waste : This includes any solutions containing dissolved 2',3',5'-Triacetylinosine. It is critical to further segregate these based on the solvent system (e.g., halogenated vs. non-halogenated solvents).

  • Contaminated Lab Debris : This includes items with trace amounts of contamination, such as used gloves and pipette tips.

Step 2: Containerization

The choice of container is critical for safe storage and transport.

  • Action : Select a leak-proof, sealable container compatible with the waste type.[9][10] For solid waste, a high-density polyethylene (HDPE) jar is suitable. For liquid waste, use a glass or HDPE bottle. The original product container can often be repurposed for its own waste.[9]

  • Causality : Using incompatible containers can lead to degradation of the container and subsequent leakage. For example, strong acids should not be stored in metal containers.[8][11] Containers must be kept tightly capped at all times, except when adding waste, to prevent spills and the release of vapors.[9][12] Do not overfill containers; leave at least 10% headspace to allow for thermal expansion.[11]

Step 3: Labeling

Proper labeling is a regulatory requirement and a critical safety communication tool.

  • Action : Affix a "HAZARDOUS WASTE" label to the container immediately upon starting waste accumulation.[9] The label must include:

    • The full chemical name: "2',3',5'-Triacetylinosine"

    • CAS Number: "3181-38-2"

    • An accurate list of all constituents and their approximate percentages (including solvents).

    • The date when waste was first added to the container.

  • Causality : Incomplete or inaccurate labeling can lead to improper handling by waste management personnel, potentially causing dangerous chemical reactions or violating federal and state regulations.[13]

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near its point of generation.

  • Action : Store the labeled, sealed waste container in a designated SAA.[12] This area should be under the direct control of laboratory personnel and away from general traffic. Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.

  • Causality : The SAA concept is a regulatory standard designed to ensure that hazardous waste is managed safely by knowledgeable personnel before it is collected for centralized storage and disposal.[10]

Step 5: Arranging for Final Disposal

Laboratory personnel are not responsible for the final treatment of hazardous waste.

  • Action : Once the waste container is full or you are ready to dispose of it, contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[9][12]

  • Causality : EHS departments are the licensed and trained experts responsible for ensuring that hazardous waste is transported, treated, and disposed of in accordance with all regulations, including the EPA's Resource Conservation and Recovery Act (RCRA).[13]

Disposal Workflow Diagram

G Start Waste Generation (2',3',5'-Triacetylinosine) WasteType Identify Waste Form Start->WasteType Solid Solid Waste (Unused powder, contaminated debris) WasteType->Solid Solid Liquid Liquid Waste (Solutions containing the compound) WasteType->Liquid Liquid Container Empty Original Container WasteType->Container Empty CollectSolid Collect in a labeled 'Hazardous Solid Waste' container (e.g., HDPE Jar). Solid->CollectSolid CollectLiquid Collect in a labeled 'Hazardous Liquid Waste' container (e.g., Glass or HDPE Bottle). Liquid->CollectLiquid Decon Decontaminate Container Container->Decon Store Store sealed container in a designated Satellite Accumulation Area (SAA). CollectSolid->Store CollectLiquid->Store TripleRinse Protocol: Triple-Rinse with a suitable solvent. Decon->TripleRinse ContactEHS Contact Environmental Health & Safety (EHS) for pickup and final disposal. Store->ContactEHS CollectRinsate Collect all rinsate as 'Hazardous Liquid Waste'. TripleRinse->CollectRinsate DisposeContainer Dispose of defaced, dry container in regular trash. TripleRinse->DisposeContainer CollectRinsate->CollectLiquid

Caption: Decision workflow for the safe disposal of 2',3',5'-Triacetylinosine waste.

Section 4: Protocol for Decontaminating Empty Containers

Empty containers that once held 2',3',5'-Triacetylinosine must be decontaminated before they can be disposed of as non-hazardous trash.

  • Select a Solvent : Choose a solvent in which 2',3',5'-Triacetylinosine is soluble (e.g., methanol, sparingly) or another appropriate cleaning solvent.

  • Perform Triple-Rinse : In a fume hood, rinse the container thoroughly with the chosen solvent. Swirl to ensure all interior surfaces are contacted.

  • Collect Rinsate : Crucially, this first rinsate must be collected and disposed of as hazardous liquid waste.[5]

  • Repeat : Repeat the rinsing process two more times. Collect all rinsate into your designated hazardous liquid waste container.[5]

  • Final Preparation : Allow the container to air dry completely in the fume hood. Once dry, deface or remove all chemical labels.[4] The clean, dry, and unlabeled container can now be disposed of in the regular laboratory trash.

By following these rigorous, self-validating protocols, you ensure that every step of the disposal process is handled with the highest commitment to safety, scientific integrity, and environmental stewardship. This builds trust in our laboratory operations and reinforces our role as responsible scientific professionals.

References

  • Echemi. (2019). 2′,3′,5′-Tri-O-acetylinosine SDS, 3181-38-2 Safety Data Sheets.
  • Echemi. (n.d.). 2′,3′,5′-Tri-O-acetyluridine SDS, 4105-38-8 Safety Data Sheets.
  • Biomol.com. (n.d.). 2',3',5'-Triacetyluridine | CAS 4105-38-8 | Cayman Chemical.
  • ChemicalBook. (2025). 2',3',5'-Tri-O-acetylinosine | 3181-38-2.
  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • Echemi. (n.d.). 2',3',5'-tri-o-acetylinosine 98-99%.
  • Weill Cornell Medicine. (n.d.). EHS Program Manual 5.2 - Waste Disposal Procedure.
  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
  • Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste.
  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • National Institutes of Health. (n.d.). The NIH Drain Discharge Guide.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal.
  • The University of Chicago. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from The University of Chicago Environmental Health and Safety.
  • National Science Teaching Association. (2024). Laboratory Waste Disposal Safety Protocols.
  • Lehigh University. (n.d.). Hazardous Waste Disposal Procedures Handbook. Retrieved from Lehigh University Campus Safety Division.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.

Sources

Handling

Personal protective equipment for handling 2',3',5'-Triacetylinosine

Topic: Role: Senior Application Scientist Introduction: The Dual-Barrier Philosophy As researchers, we often view Personal Protective Equipment (PPE) solely as a shield for our own safety. However, when handling nucleosi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role: Senior Application Scientist

Introduction: The Dual-Barrier Philosophy

As researchers, we often view Personal Protective Equipment (PPE) solely as a shield for our own safety. However, when handling nucleoside derivatives like 2',3',5'-Triacetylinosine (CAS 3181-38-2) , PPE serves a critical dual purpose:

  • Personnel Protection: Preventing exposure to a chemical irritant that can cause respiratory and cutaneous sensitization.

  • Compound Integrity: Protecting the sample from you. Nucleosides are susceptible to enzymatic degradation (nucleases) found on human skin and moisture introduced by breath.

This guide moves beyond generic compliance, offering a self-validating protocol designed for high-purity pharmaceutical intermediate handling.

Risk Assessment & Hazard Identification

Before selecting PPE, we must understand the enemy. 2',3',5'-Triacetylinosine is a white crystalline powder.[1] While not classified as acutely toxic (like cyanide) or highly potent (like cytotoxic payloads), it presents specific risks due to its physical state and chemical reactivity.

Hazard ClassH-StatementOperational Implication
Skin Irritant H315Acetyl groups can hydrolyze on moist skin, releasing acetic acid and causing localized dermatitis.
Eye Irritant H319Fine powder dust is abrasive and chemically irritating to mucous membranes.
STOT SE 3 H335Inhalation of dust triggers respiratory tract irritation.[2] Engineering control (Fume Hood) is primary; PPE is secondary.

PPE Selection Matrix

Do not rely on "standard lab gloves" without verification. For acetylated nucleosides, nitrile is the superior choice over latex due to better chemical resistance against common organic solvents (e.g., DCM, Methanol) used in downstream synthesis.

Table 1: PPE Specifications for CAS 3181-38-2
ComponentRecommended SpecificationScientific Rationale
Gloves (Primary) Nitrile (0.11 mm / 4-5 mil) Nitrile resists incidental splashes of organic solvents better than latex. Latex proteins are also a common allergen.
Gloves (Secondary) Nitrile (Long Cuff) Optional: Required only if dissolving in halogenated solvents (e.g., Dichloromethane). Provides a "sacrificial layer."
Respiratory N95 / FFP2 (Minimum) Required only if weighing outside a Biosafety Cabinet or Fume Hood (NOT RECOMMENDED).
Eye Protection Safety Glasses w/ Side Shields ANSI Z87.1 compliant. Goggles required if creating dust clouds (e.g., milling/grinding).
Body Lab Coat (High-Neck, Cuffed) Cotton/Polyester blend. Cuffs are critical to prevent skin flakes (nuclease source) from falling into the sample.

Engineering Controls & PPE Integration

PPE is the last line of defense. The following diagram illustrates how PPE integrates with engineering controls to form a complete safety system.

HierarchyOfControls Hazard Hazard: 2',3',5'-Triacetylinosine Dust Hood Engineering Control: Chemical Fume Hood (Primary Barrier) Hazard->Hood Contained by SOP Admin Control: SOP & Training Hood->SOP Managed by PPE PPE: Gloves, Glasses, Lab Coat (Final Barrier) SOP->PPE Reinforced by Researcher Researcher Safety & Sample Purity PPE->Researcher Protects Researcher->SOP Validates

Figure 1: The Hierarchy of Controls. Note that PPE is effective only when the Fume Hood functions correctly.

Operational Protocol: Donning & Doffing

Standard "put on gloves" instructions are insufficient for high-purity chemistry. This protocol minimizes cross-contamination.

Step-by-Step Donning (Pre-Experiment)
  • Hand Hygiene: Wash hands with soap and water.[2] Why? Reduces skin oils that can degrade glove integrity and removes surface nucleases.

  • Lab Coat Inspection: Ensure cuffs are tight. Loose cuffs act as a scoop for chemical powder.

  • Glove Donning:

    • Inspect nitrile gloves for pinholes (inflate slightly with air if unsure).

    • The Overlap Rule: Pull glove cuffs over the lab coat cuffs. This creates a seal preventing wrist exposure.

  • Eye Protection: Don safety glasses before handling any container.

Step-by-Step Doffing (Post-Experiment)
  • The Beak Method: Pinch the outside of one glove near the wrist. Peel downwards, turning it inside out. Ball it into the gloved hand.

  • The Skin Slide: Slide a bare finger under the wrist of the remaining glove. Peel it off over the first glove (creating a contained packet).

  • Disposal: Immediately place in the solid hazardous waste bin.

  • Wash: Wash hands immediately. Why? Sweat accumulation inside gloves increases skin permeability, making you more susceptible to trace chemicals if you touch your face afterwards.

Handling Workflow & Decision Logic

Handling 2',3',5'-Triacetylinosine involves two distinct states: Solid (Powder) and Liquid (Solution). The risk profile changes when the compound is solubilized.

HandlingWorkflow Start Start: Handling 2',3',5'-Triacetylinosine StateCheck Material State? Start->StateCheck Solid Solid (Powder) StateCheck->Solid Liquid Solution (Dissolved) StateCheck->Liquid Weighing Weighing Station (Inside Hood) Solid->Weighing StaticRisk Risk: Static Discharge Action: Anti-static Gun Weighing->StaticRisk SolventCheck Solvent Type? Liquid->SolventCheck Aqueous Aqueous/Alcohol SolventCheck->Aqueous Halogen Halogenated (DCM) SolventCheck->Halogen DoubleGlove Action: Double Glove (Breakthrough < 5 min) Halogen->DoubleGlove

Figure 2: Operational decision tree. Note the increased PPE requirement (Double Gloving) when handling halogenated solvents.

Disposal & Decontamination

Improper disposal is a common safety violation.

  • Solid Waste: Weigh boats, contaminated gloves, and paper towels must go into Hazardous Solid Waste . Do not use general trash.

  • Liquid Waste:

    • If dissolved in water/buffer: Aqueous Waste .

    • If dissolved in organic solvents: Organic Solvent Waste .

  • Spill Cleanup:

    • Powder Spill: Do not dry sweep (creates dust). Cover with a wet paper towel (water or ethanol) to dampen, then wipe up.

    • Surface Decon: Wipe the area with 70% Ethanol. This solubilizes residual triacetylinosine and disinfects the surface.

Emergency Response

  • Eye Contact: Flush immediately with water for 15 minutes.[1][3] The acetyl groups can cause pH changes in the eye; immediate dilution is vital.

  • Skin Contact: Wash with soap and water.[2] Do not use ethanol on skin (it increases absorption).

  • Inhalation: Move to fresh air. If wheezing occurs, seek medical attention (SDS H335).

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical Compatibility Summary. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2',3',5'-Triacetylinosine
Reactant of Route 2
Reactant of Route 2
2',3',5'-Triacetylinosine
© Copyright 2026 BenchChem. All Rights Reserved.